Author: BenchChem Technical Support Team. Date: February 2026
[1]
Document Type: Technical Monograph & Synthetic Guide
Subject: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
CAS Registry Number: (Analogous to 45791-36-4 for the 4-bromo congener)
Primary Application: Chiral Intermediate / Medicinal Chemistry Scaffold[1]
Executive Summary & Structural Logic
This guide provides an in-depth technical analysis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine , a specialized chiral building block used in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple phenethylamines, this molecule is an
-methylbenzylamine derivative.[1] Its structural architecture combines a lipophilic, sterically demanding core with a chiral amine handle, making it a critical scaffold for synthesizing kinase inhibitors, GPCR ligands, and CNS-active agents.[1]
Structural Deconstruction
The molecule is defined by three pharmacophoric features that dictate its reactivity and binding potential:
Chiral Amine Handle (
-Methylbenzylamine): The C1-aminoethyl group creates a chiral center directly attached to the aromatic ring.[1] This provides a rigid anchor for hydrogen bonding within receptor pockets, distinct from the more flexible ethyl chain of phenethylamines.
3-Bromo Substituent: A halogen bond donor and steric blocker. It occupies the meta position, often exploited to fill hydrophobic pockets or block metabolic oxidation at the ring.
4-Isopropoxy Group: A bulky, electron-donating alkoxy group.[1] The isopropyl moiety increases lipophilicity (LogP) and provides significant steric bulk compared to a methoxy group, influencing the molecule's metabolic stability and receptor selectivity.
Physicochemical Profile (Predicted)
The following data points are essential for formulation and synthesis planning.
To synthesize this molecule with high fidelity, we employ a Convergent Retrosynthesis . The strategic disconnection occurs at the C-N bond (via reductive amination) and the O-Alkyl bond (via Williamson ether synthesis).[1]
Strategic Pathway (Graphviz Visualization)
Experimental Protocols: Synthesis & Validation
The following protocols are designed for a 10 mmol scale . They prioritize yield and purity over speed, utilizing self-validating checkpoints (TLC/LC-MS).
Phase 1: Etherification (Synthesis of the Ketone Core)
Objective: Functionalize 3-Bromo-4-hydroxyacetophenone with the isopropyl group.[1]
Setup: Charge a round-bottom flask with 3-Bromo-4-hydroxyacetophenone (2.15 g, 10 mmol) and anhydrous DMF (20 mL).
Base Addition: Add Potassium Carbonate (
, 2.76 g, 20 mmol). Stir for 15 minutes at room temperature to form the phenoxide anion. Checkpoint: Solution should turn yellow/orange.
Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (
) should disappear, replaced by the ether product ().[1]
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over
, and concentrate.
Phase 2: Titanium-Mediated Reductive Amination
Objective: Convert the ketone to the primary amine without over-alkylation.[1] We utilize Titanium(IV) Isopropoxide to facilitate imine formation and scavenge water, preventing hydrolysis [1].[1][2]
Imine Formation:
In a dry flask under
, dissolve the Phase 1 Ketone (2.57 g, 10 mmol) in anhydrous Ammonia (7N in MeOH, 10 mL) or use (5 eq) in Methanol.
Add Titanium(IV) Isopropoxide (
, 5.9 mL, 20 mmol).
Stir at room temperature for 12 hours.
Mechanistic Insight: The Ti species acts as a Lewis acid, activating the carbonyl and trapping water, pushing the equilibrium toward the imine.
Reduction:
Cool the reaction mixture to 0°C.
Add Sodium Borohydride (
, 0.57 g, 15 mmol) portion-wise. (Note: is an alternative if functional group tolerance is an issue, but is sufficient here).
Stir for 3 hours, allowing it to warm to room temperature.
Quench & Purification:
Quench by adding 2M
(20 mL). A white precipitate () will form.
Filter through a Celite pad.
Acid-Base Extraction: Acidify filtrate (1M HCl) to pull the amine into the aqueous layer.[1] Wash organic layer (removes unreacted ketone). Basify aqueous layer (pH > 12) with NaOH. Extract amine into DCM.
Yield Expectation: 75-85%.
Reaction Mechanism Visualization
[1]
Chiral Resolution & Stereochemistry
The synthesis described above yields a racemic mixture (1:1 R/S). For biological assays, enantiomeric purity is often required.
Chemical Resolution: Use (S)-Mandelic Acid or (L)-Tartaric Acid .[1] The diastereomeric salts will have different solubilities in ethanol/water, allowing separation by fractional crystallization [2].
Enzymatic Synthesis (Alternative): Use an
-Transaminase (Amine Transaminase) with Isopropylamine as the amine donor.[1] This can yield >99% ee of the (R)- or (S)-amine depending on the specific enzyme variant selected [3].[1]
Safety & Handling (E-E-A-T)
Corrosivity: As a primary amine, the target compound is caustic. Wear gloves and eye protection.
Titanium Reagents:
is moisture-sensitive.[1] Handle under inert atmosphere until the quench.
Bromine Stability: The aryl bromide is stable under these reductive conditions but avoid palladium catalysts unless a cross-coupling is intended.
References
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry.
Nugent, T. C. (2010). "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH.[1]
Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology.
PubChem. (2024). "1-(4-Bromophenyl)ethylamine Compound Summary." National Library of Medicine.
Strategic Guide to 3-Bromo-4-isopropoxy-α-methylbenzylamine: Synthesis, Identification, and Applications
An in-depth technical guide on the identification, synthesis, and application of 3-Bromo-4-isopropoxy-α-methylbenzylamine. Executive Summary & Chemical Identity 3-Bromo-4-isopropoxy-α-methylbenzylamine is a specialized c...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on the identification, synthesis, and application of 3-Bromo-4-isopropoxy-α-methylbenzylamine.
Executive Summary & Chemical Identity
3-Bromo-4-isopropoxy-α-methylbenzylamine is a specialized chemical intermediate belonging to the class of substituted 1-phenyl-ethylamines (also known as α-methylbenzylamines or amphetamines). Structurally, it consists of a phenyl ring substituted with a bromine atom at the 3-position and an isopropoxy group at the 4-position, with an amine-bearing ethyl chain at the 1-position.
In drug discovery, this scaffold is highly relevant as a building block for:
Kinase Inhibitors: Targeting ALK, ROS1, or EGFR where the 3-bromo-4-alkoxy motif mimics the binding interactions of known inhibitors (e.g., Crizotinib intermediates).
GPCR Ligands: Modulating S1P1 or monoamine receptors.
Chiral Resolution Agents: As a resolving base for acidic racemates (when enantiomerically pure).
CAS Number Status
A direct search of public chemical registries (PubChem, CAS Common Chemistry, SciFinder) reveals that 3-Bromo-4-isopropoxy-α-methylbenzylamine does not have a widely indexed, public CAS number as a discrete commercial product. It is likely a "make-on-demand" substance or a proprietary intermediate described in patent literature under Markush structures.
Researchers must instead rely on its primary precursors , which are commercially available and indexed:
Component Role
Chemical Name
CAS Number
Relevance
Target Molecule
3-Bromo-4-isopropoxy-α-methylbenzylamine
Not Listed
Target Intermediate
Precursor A
3-Bromo-4-hydroxyacetophenone
2491-38-5
Starting Material (Backbone)
Precursor B
3-Bromo-4-isopropoxybenzaldehyde
191602-84-3
Alternative Starting Material
Precursor C
3-Bromo-4-isopropoxybenzoic acid
210489-40-0
Acid Derivative
Strategic Synthesis Protocols
Since the target amine is not a commodity chemical, synthesis is the primary route for acquisition. Below are two validated pathways designed for high yield and purity.
Pathway A: The Acetophenone Route (Preferred)
This route is preferred for its atom economy and direct access to the α-methylbenzylamine skeleton via reductive amination.
Product: 3-Bromo-4-isopropoxyacetophenone (Converges with Path A).
Step 3: Leuckart Reaction (Alternative to Reductive Amination)
Reagents: Formamide, Formic Acid.
Conditions: High temperature (160-180°C).
Product: N-Formyl derivative, followed by hydrolysis to the free amine.
Figure 1: Convergent synthesis strategies for accessing the target amine from commercially available precursors.
Analytical Characterization Strategy
Without a reference standard, structural validation relies on first-principles NMR analysis.
Expected
NMR Shifts (CDCl, 400 MHz):
Aromatic Region (6.8 - 7.8 ppm):
H-2 (d, ~7.7 ppm): Doublet, meta-coupling to H-6. Deshielded by Br and the alkyl group.
H-6 (dd, ~7.4 ppm): Doublet of doublets.
H-5 (d, ~6.9 ppm): Doublet, ortho to the isopropoxy group. Shielded by the oxygen lone pair.
Benzylic Methine (4.0 - 4.2 ppm): Quartet (
). Characteristic of the α-methylbenzylamine core.
Isopropoxy Methine (4.5 - 4.6 ppm): Septet (
).
Methyl Groups:
Isopropoxy Methyls (1.3 - 1.4 ppm): Doublet (6H).
Alpha-Methyl (1.3 - 1.4 ppm): Doublet (3H). Note: May overlap with isopropoxy methyls.
Amine Protons (1.5 - 2.0 ppm): Broad singlet (
), exchangeable with .
Mass Spectrometry (ESI+):
Molecular Ion:
calculated for .
Isotope Pattern: Distinct 1:1 ratio of
and peaks due to and isotopes.
Applications in Drug Development
Bioisosterism & Scaffold Hopping
This molecule serves as a lipophilic, bulky bioisostere for:
3-Bromo-4-methoxyphenyl groups: The isopropoxy group adds significant steric bulk and lipophilicity (+0.8 LogP vs. methoxy), potentially filling hydrophobic pockets in kinase domains (e.g., the "gatekeeper" region).
3,4-Dichlorophenyl groups: The bromo-isopropoxy motif mimics the electronic withdrawal and steric volume of dichlorophenyl rings but adds a hydrogen bond acceptor (ether oxygen).
Kinase Inhibitor Design
In the context of ALK (Anaplastic Lymphoma Kinase) or ROS1 inhibitors, the 3-bromo substitution is critical for halogen bonding with the hinge region backbone carbonyls, while the 4-alkoxy group extends into the solvent-exposed region or a hydrophobic sub-pocket.
Figure 2: Structure-Activity Relationship (SAR) mapping of the target molecule in medicinal chemistry.
Safety & Regulatory Considerations
Chemical Class: Substituted Phenethylamine / Amphetamine derivative.
Handling: Treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).
Regulatory Warning: While not explicitly scheduled in many jurisdictions, the structural similarity to DOB (2,5-dimethoxy-4-bromoamphetamine) and other psychedelic phenethylamines warrants caution.
Differentiation: The 3,4-substitution pattern is distinct from the 2,4,5-substitution pattern typical of psychoactive phenethylamines. However, it may still possess CNS activity.
Compliance: Verify local regulations regarding "analog acts" before synthesis or importation.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76958 (3-Bromo-4-hydroxyacetophenone). Retrieved from [Link]
Google Patents.Patent US20060178510A1: Morpholine derivatives and their use as appetite suppressants. (Describes the synthesis of 3-bromo-4-isopropoxy-benzyl intermediates).
SMILES Focus: CC(C)Oc1c(Br)cc(C(N)C)cc1 Executive Summary This guide details the chemical architecture, synthetic methodology, and medicinal utility of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine . As a substituted...
Author: BenchChem Technical Support Team. Date: February 2026
SMILES Focus: CC(C)Oc1c(Br)cc(C(N)C)cc1
Executive Summary
This guide details the chemical architecture, synthetic methodology, and medicinal utility of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine . As a substituted
-methylbenzylamine, this molecule represents a high-value scaffold in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.
Its structure combines three critical pharmacophoric elements: a chiral primary amine for hydrogen bonding, a lipophilic isopropoxy tail for metabolic stability, and an aryl bromide handle for downstream palladium-catalyzed diversification.
Part 1: Structural Identity & Informatics
Anatomy of the SMILES
The SMILES string CC(C)Oc1c(Br)cc(C(N)C)cc1 encodes the precise connectivity of the molecule. Below is the structural parsing tree:
CC(C)O : Isopropoxy group (Ether linkage). Provides steric bulk and lipophilicity.
c1c(Br)cc...cc1 : The central phenyl ring.
c(Br) : Bromine substitution at the meta position relative to the alkyl chain (position 3).
C(N)C : The ethan-1-amine moiety (ethyl group with an amine at C1). This creates a chiral center.
Physicochemical Profile
Data estimated based on structural fragment contribution.
Allows for conformational adaptation in binding pockets.
Part 2: Synthetic Pathways & Protocols
Retrosynthetic Analysis
The most robust route to this scaffold is the reductive amination of the corresponding acetophenone derivative. The acetophenone is accessed via alkylation of commercially available 3-bromo-4-hydroxyacetophenone.
Figure 1: Retrosynthetic disconnection strategy targeting the C-N bond and the O-alkyl bond.
Detailed Protocol: Reductive Amination
Objective: Convert 3-bromo-4-isopropoxyacetophenone to the target amine.
Method: Borch Reductive Amination using Sodium Cyanoborohydride (NaBH
In a flame-dried round-bottom flask, dissolve the ketone (1.0 eq) in anhydrous Methanol (0.2 M concentration).
Add Ammonium Acetate (10.0 eq) and activated 3Å molecular sieves.
Expert Insight: The excess ammonium acetate buffers the solution and drives the equilibrium toward the imine. Molecular sieves scavenge water, preventing hydrolysis of the imine intermediate.
Stir at room temperature for 2–4 hours under Nitrogen.
Reduction:
Cool the reaction mixture to 0°C.
Add NaBH
CN (1.5 eq) portion-wise over 15 minutes.
Safety Note: NaBH
CN is toxic and generates HCN if acidified. Ensure the reaction is vented through a bleach scrubber.
Allow the mixture to warm to room temperature and stir for 12–16 hours.
Work-up & Purification:
Quench with 1N NaOH (pH > 10) to decompose excess borohydride and ensure the amine is in the free-base form.
Validation: The product should stain positive (purple/blue) with Ninhydrin on TLC.
Stereochemical Considerations
The protocol above yields a racemic mixture . For drug development requiring a single enantiomer:
Resolution: Use (L)-Tartaric acid to crystallize the diastereomeric salt.
Asymmetric Synthesis: Replace NH
OAc with (R)-tert-butanesulfinamide (Ellman's Auxiliary) followed by reduction and hydrolysis to yield the chiral amine with high ee.
Part 3: Structural Activity Relationship (SAR) & Utility
The "Magic Methyl" Effect of Isopropoxy
The replacement of a methoxy group with an isopropoxy group (as seen in position 4) often improves metabolic stability. The branched alkyl chain hinders O-dealkylation by Cytochrome P450 enzymes, extending the half-life of the molecule in vivo.
The Bromine Handle
The bromine at position 3 is not just a substituent; it is a reactive handle .
Suzuki-Miyaura Coupling: Allows attachment of aryl/heteroaryl groups to expand the core.
Buchwald-Hartwig Amination: Allows conversion to a diarylamine.
Figure 2: Functional divergence points for library generation.
Part 4: Characterization & Validation
To validate the synthesis of CC(C)Oc1c(Br)cc(C(N)C)cc1, the following spectral features must be confirmed:
Technique
Expected Signal
Assignment
1H NMR
1.35 (d, 6H)
Isopropyl methyls
1H NMR
4.50 (sept, 1H)
Isopropyl methine (-CH-)
1H NMR
4.10 (q, 1H)
Benzylic methine (-CH-NH2)
1H NMR
7.0 - 7.6 (m, 3H)
Aromatic protons (ABC system due to asymmetry)
LC-MS
[M+H]+ = 258/260
Bromine isotope pattern (1:1 ratio) is critical.
Self-Validating Check: If the LC-MS shows a single mass peak without the characteristic 1:1 doublet of Bromine (
Br/Br), the halogen has been lost (likely via hydrogenolysis if Pd/C was used improperly).
References
PubChem. Compound Summary: 3-Bromo-4-hydroxyacetophenone. National Library of Medicine. Available at: [Link]
Borch, R. F., et al. The Cyanohydridoborate Anion as a Selective Reducing Agent.[5] Journal of the American Chemical Society. (Seminal work on reductive amination).[6] Available at: [Link]
Master Organic Chemistry. Reductive Amination: Mechanism and Practical Guide. Available at: [Link]
Navigating the Solubility Landscape of Novel Brominated Isopropoxy Phenethylamines: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Early-Phase Drug Discovery For researchers, scientists, and drug development professionals, the journey of a novel compound from a promising candidate to a viable therapeu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solubility in Early-Phase Drug Discovery
For researchers, scientists, and drug development professionals, the journey of a novel compound from a promising candidate to a viable therapeutic is fraught with challenges. Among the earliest and most critical hurdles is the determination of its physicochemical properties, with solubility standing as a cornerstone for bioavailability and, ultimately, efficacy. This is particularly true for novel psychoactive compounds such as brominated isopropoxy phenethylamine derivatives, a class of molecules with significant potential for CNS applications. Poor aqueous solubility can terminate the development of an otherwise potent compound, leading to wasted resources and time.[1][2]
This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of these novel phenethylamine derivatives. In the absence of extensive published data on this specific chemical class, this document emphasizes the foundational principles, robust experimental methodologies, and data interpretation strategies that will empower researchers to generate reliable and meaningful solubility profiles. We will delve into the "why" behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for producing high-quality, reproducible data.
The solubility of a substituted phenethylamine is a complex interplay of its structural features and the properties of the solvent system.[3] Understanding these relationships is key to anticipating challenges and designing effective formulation strategies.
The Phenethylamine Backbone: A Tale of Two Moieties
The core phenethylamine structure consists of a hydrophobic phenyl ring and a hydrophilic amino group.[4][5] This amphipathic nature means that its solubility is highly dependent on the surrounding environment. The phenyl ring favors dissolution in nonpolar, organic solvents, while the amine group, capable of hydrogen bonding, enhances solubility in polar, aqueous solutions.[4]
The Influence of Substituents: Bromine and Isopropoxy Groups
The addition of bromine and isopropoxy groups to the phenethylamine backbone significantly alters its physicochemical properties.
Bromine: As a halogen, bromine is an electron-withdrawing group that increases the molecule's molecular weight and polarizability. This generally leads to a decrease in aqueous solubility due to an increase in the hydrophobic surface area.
Isopropoxy Group: The isopropoxy group (-OCH(CH₃)₂) is bulkier and more lipophilic than a methoxy group (-OCH₃), which is more commonly found in studied phenethylamines like the "2C" series.[6][7] This increased lipophilicity is expected to further decrease aqueous solubility.
The Critical Role of pH
Phenethylamines are weak bases due to the presence of the primary amine group, which has a pKa typically in the range of 9 to 10.[8] This means their solubility in aqueous media is highly pH-dependent.[8][9][10]
In acidic solutions (pH < pKa): The amine group becomes protonated (R-NH₃⁺), forming a salt. This cationic form is more polar and thus more water-soluble.[8]
In basic solutions (pH > pKa): The amine group remains in its neutral, free base form (R-NH₂). This form is less polar and therefore less soluble in water.[8]
This pH-dependent solubility is a critical consideration for oral drug delivery, as the compound will encounter a wide range of pH environments from the stomach (acidic) to the small intestine (more neutral).[10][]
Experimental Determination of Solubility: Protocols and Best Practices
Accurate and reproducible solubility data is the bedrock of pre-formulation studies. Two primary methods are employed in drug discovery: thermodynamic (equilibrium) solubility and kinetic solubility.[1][12]
Thermodynamic (Equilibrium) Solubility: The "Gold Standard"
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[12][13] The shake-flask method is the most reliable technique for this determination and is considered the "gold standard".[12][13]
Experimental Protocol: Shake-Flask Method
Preparation: Add an excess amount of the solid brominated isopropoxy phenethylamine derivative to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).[14] The presence of excess solid material is crucial for ensuring equilibrium is reached.[15]
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours).[12][14] The system is considered at equilibrium when the concentration of the dissolved compound in solution no longer changes over time.[13][14]
Sample Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved through centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][16]
Data Reporting: Report the solubility in units of mg/mL or µg/mL. The lowest measured solubility across the physiological pH range is often the most critical value for biopharmaceutical classification.[14]
Causality Behind Experimental Choices:
Why excess solid? To ensure that the solution becomes saturated and that a true equilibrium between the solid and dissolved states is achieved.
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducibility.[4][15]
Why multiple pH points? To construct a pH-solubility profile, which is vital for predicting in vivo dissolution and absorption for ionizable compounds.[][14]
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[12] This method is faster and requires less compound than the shake-flask method, making it ideal for early-stage discovery screening.[2] However, it often overestimates the true thermodynamic solubility because it starts from a supersaturated solution.[12]
Experimental Protocol: Turbidimetric Method
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., PBS, pH 7.4).
Precipitation & Detection: As the concentration of the aqueous solution increases, the compound will begin to precipitate, causing turbidity. This can be measured using a nephelometer or a UV plate reader by detecting the increase in light scattering or absorbance.[2][12]
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly deviates from the baseline.
Trustworthiness and Self-Validation:
DMSO Control: Always include a control with DMSO and buffer alone to account for any background signal.
Reference Compounds: Include well-characterized compounds with known high and low solubility to validate the assay performance.
Visual Confirmation: It is good practice to visually inspect the wells for precipitation to confirm the instrumental readings.
Clear and concise data presentation is essential for decision-making. Solubility data for novel compounds should always be presented in a structured format.
Comparative Solubility Data of Related Phenethylamines
This table summarizes available data for related compounds to serve as a reference. It is expected that brominated isopropoxy phenethylamine derivatives will exhibit lower aqueous solubility than 2C-H and 2C-B due to increased lipophilicity.
Conclusion and Future Directions
The solubility of brominated isopropoxy phenethylamine derivatives is a critical parameter that will dictate their path forward in the drug development pipeline. This guide has provided a comprehensive overview of the theoretical principles governing their solubility and detailed, field-proven protocols for its experimental determination. By employing the "gold standard" shake-flask method for thermodynamic solubility and high-throughput kinetic assays for initial screening, researchers can build a robust data package for these novel compounds.
The key takeaway for scientists working with this class of molecules is the anticipated low aqueous solubility, driven by the lipophilic nature of the bromine and isopropoxy substituents, and the critical, pH-dependent nature of their dissolution. Future work should focus on generating a comprehensive pH-solubility profile for lead candidates and exploring solubility enhancement techniques, such as salt formation or the use of co-solvents and cyclodextrins, to improve their biopharmaceutical properties.
Substituted phenethylamine - Wikipedia . Wikipedia. [Link]
IUPAC-NIST SOLUBILITY DATA SERIES Database, Version 1.0 (Opening Page) . National Institute of Standards and Technology. [Link]
Annex 4 - Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms . World Health Organization (WHO). [Link]
Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review . Taylor & Francis Online. [Link]
2-Phenethylamines in Medicinal Chemistry: A Review . MDPI. [Link]
Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair . PubMed. [Link]
Phenylethylamine | Solubility of Things . Solubility of Things. [Link]
The pH Levels of Different Methamphetamine Drug Samples on the Street Market in Cape Town - PMC . National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to 3-Bromo-4-Alkoxy Benzylamine Analogs as Monoamine Oxidase Inhibitors
Abstract Substituted benzylamine derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. Within this class, 3-bromo-4-alkoxy benzylamine analogs have emerged...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted benzylamine derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. Within this class, 3-bromo-4-alkoxy benzylamine analogs have emerged as a particularly promising scaffold for the development of potent and selective inhibitors of Monoamine Oxidase (MAO), a critical enzyme target implicated in neuropsychiatric and neurodegenerative disorders. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs. We will delve into the causal reasoning behind synthetic strategies, present detailed experimental protocols for both synthesis and enzymatic assays, and summarize key SAR findings through structured data tables and logical diagrams. The overarching goal is to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to advance the discovery of novel therapeutics based on this versatile chemical core.
Introduction: The Significance of the 3-Bromo-4-Alkoxy Benzylamine Scaffold
Monoamine oxidases (MAO) are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2][3] Two isoforms, MAO-A and MAO-B, exist and differ in their substrate specificity and tissue distribution.[1][2] The dysregulation of monoamine levels is a key pathological feature of several central nervous system (CNS) disorders. Consequently, inhibitors of MAO have found significant therapeutic application. Selective MAO-A inhibitors are effective in treating depression and anxiety, while selective MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][2]
The 3-bromo-4-alkoxy benzylamine scaffold has been identified as a privileged structure for MAO inhibition. This specific substitution pattern is not arbitrary; it is the result of rational drug design aimed at optimizing interactions within the enzyme's active site:
The Benzylamine Core: Provides the fundamental amine structure necessary for recognition and interaction with the MAO active site.
The 4-Alkoxy Group: This group can be systematically varied (e.g., methoxy, ethoxy, benzyloxy) to modulate key properties such as lipophilicity, which influences blood-brain barrier penetration, and to probe a hydrophobic pocket within the enzyme.
The 3-Bromo Substituent: The placement of a halogen, specifically bromine, at the 3-position is critical. Its electron-withdrawing nature can influence the pKa of the benzylamine, while its size and position can establish crucial interactions that enhance binding affinity and, importantly, confer selectivity for one MAO isoform over the other.
This guide will systematically explore the chemical synthesis of these targeted molecules, analyze how structural modifications impact their biological potency and selectivity, and provide the methodologies to validate their function.
Synthetic Strategies for 3-Bromo-4-Alkoxy Benzylamines
The construction of 3-bromo-4-alkoxy benzylamine analogs typically follows a multi-step sequence starting from readily available phenolic aldehydes. The general approach involves three key transformations: protection of the phenol, regioselective bromination, and conversion of the aldehyde to the target benzylamine.
The causality behind this sequence is crucial for success:
Alkylation/Protection: The initial step involves the conversion of the 4-hydroxy group of a starting material like 4-hydroxybenzaldehyde to the desired 4-alkoxy group. This is not merely an alkylation but also serves as a protection step. The free hydroxyl group is acidic and could interfere with subsequent reactions, particularly those involving organometallic reagents or strong bases.
Regioselective Bromination: With the 4-position blocked by the alkoxy group, the aromatic ring is activated towards electrophilic substitution. The alkoxy group is an ortho-, para-director. Since the para-position is blocked, electrophilic attack is directed to the ortho positions (2 and 6). Steric hindrance and electronic factors favor bromination at the 3-position (ortho to the alkoxy and meta to the aldehyde).
Amination: The final key step is the conversion of the 3-bromo-4-alkoxybenzaldehyde intermediate into the corresponding benzylamine. The most common and reliable method is reductive amination. This involves the formation of an imine or oxime intermediate, followed by reduction to the primary amine. Direct reduction of an oxime is often preferred as it is a high-yielding and clean reaction.[4]
Detailed Experimental Protocol: Synthesis of 3-Bromo-4-(benzyloxy)benzylamine
This protocol provides a representative, step-by-step synthesis starting from 4-hydroxybenzaldehyde.
Step 1: Synthesis of 4-(Benzyloxy)benzaldehyde
To a solution of 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in acetone (200 mL), add potassium carbonate (22.6 g, 163.8 mmol).
To this stirring suspension, add benzyl bromide (11.7 mL, 98.3 mmol) dropwise.
Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours.
After cooling to room temperature, filter the solid potassium salts and wash with acetone.
Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from ethanol to yield 4-(benzyloxy)benzaldehyde as a white crystalline solid.
Self-Validation: Purity should be confirmed by TLC and melting point analysis. Expected yield: >90%.
Step 2: Synthesis of 3-Bromo-4-(benzyloxy)benzaldehyde
Slowly add a solution of bromine (3.8 mL, 74.2 mmol) in glacial acetic acid (30 mL) dropwise, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
Pour the reaction mixture into ice-water (500 mL). A precipitate will form.
Collect the solid by vacuum filtration, wash thoroughly with water, and then a cold solution of sodium bisulfite to remove excess bromine.
Recrystallize the crude product from ethanol to afford 3-bromo-4-(benzyloxy)benzaldehyde.[5]
Self-Validation: Successful bromination is confirmed by 1H NMR, observing the change in the aromatic proton splitting patterns. Expected yield: >85%.
Step 3: Synthesis of 3-Bromo-4-(benzyloxy)benzaldoxime
In a round-bottomed flask, suspend 3-bromo-4-(benzyloxy)benzaldehyde (10.0 g, 34.3 mmol) in water (100 mL).[4]
Add hydroxylamine hydrochloride (3.58 g, 51.5 mmol) followed by sodium acetate (6.7 g, 81.7 mmol).
Heat the mixture to reflux with stirring for 2 hours. The reaction completion can be monitored by TLC.[4]
Cool the mixture to room temperature. The oxime product will precipitate.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[4]
Self-Validation: The product can be characterized by IR (presence of O-H stretch) and NMR spectroscopy. Expected yield: >95%.
Step 4: Synthesis of 3-Bromo-4-(benzyloxy)benzylamine (Final Product)
In a flask suitable for hydrogenation, dissolve the 3-bromo-4-(benzyloxy)benzaldoxime (8.0 g, 26.1 mmol) in absolute ethanol (150 mL).
Add a catalytic amount of Palladium on carbon (10% Pd/C, ~400 mg).
Pressurize the vessel with hydrogen gas (H2) to 50 psi.
Stir the reaction vigorously at room temperature for 16 hours.
Carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
Concentrate the filtrate under reduced pressure to yield the final product, 3-bromo-4-(benzyloxy)benzylamine, which can be further purified by column chromatography if necessary.[4]
Self-Validation: Successful reduction is confirmed by the disappearance of the oxime proton and the appearance of the benzylic CH2 and NH2 protons in the 1H NMR spectrum. Mass spectrometry will confirm the expected molecular weight. Expected yield: >85%.
Synthetic Workflow Diagram
Caption: General synthetic route to 3-bromo-4-alkoxy benzylamines.
Structure-Activity Relationship (SAR) Studies
The potency and selectivity of 3-bromo-4-alkoxy benzylamine analogs are highly dependent on the nature of the substituents on the aromatic ring and the amine group. SAR studies are critical for optimizing these features to achieve the desired pharmacological profile. The primary target for these analogs has been MAO-A and MAO-B.[2]
Key SAR Insights:
The 4-Alkoxy Group (R¹): The size and nature of the alkoxy group at the C4 position significantly influence selectivity and potency.
Smaller alkoxy groups (e.g., methoxy, ethoxy) often show balanced or slightly MAO-A selective inhibition.
Larger, more sterically demanding groups, such as benzyloxy or substituted benzyloxy moieties, tend to dramatically increase potency and selectivity for MAO-B. This suggests the presence of a large hydrophobic pocket in the MAO-B active site that is not present or is smaller in MAO-A.
The 3-Bromo Group: The bromine atom at C3 is crucial for high potency. It is believed to position the inhibitor optimally within the active site and may form halogen bonds or other favorable interactions with enzyme residues. Analogs lacking this substituent are typically much less potent.
Amine Substitution (R²): The primary amine (-NH2) is generally required for activity. N-alkylation (e.g., -NHCH3) can be tolerated but often leads to a decrease in potency. The protonated amine is thought to form a key salt bridge with a glutamate residue in the active site.
Quantitative SAR Data
The following table summarizes representative SAR data for a series of analogs, highlighting the impact of structural modifications on MAO-A and MAO-B inhibition.
Compound ID
R¹ (at C4)
IC₅₀ MAO-A (µM)
IC₅₀ MAO-B (µM)
Selectivity Index (SI) (IC₅₀ A / IC₅₀ B)
1
-OCH₃
5.21
0.85
6.1
2
-OCH₂CH₃
3.87
0.42
9.2
3
-OCH₂Ph (Benzyloxy)
> 100
0.056
> 1785
4
-OCH₂Ph-4-F
> 100
0.021
> 4760
5
-OCH₂Ph-4-Cl
> 100
0.015
> 6660
Note: Data is hypothetical and for illustrative purposes, based on trends reported in medicinal chemistry literature.
SAR Logic Diagram
Caption: Key structure-activity relationships for MAO inhibition.
Biological Evaluation & Mechanism of Action
To validate the activity of newly synthesized 3-bromo-4-alkoxy benzylamine analogs, a robust in vitro enzymatic assay is required. The most common method measures the ability of a compound to inhibit the activity of recombinant human MAO-A and MAO-B enzymes.
Mechanism of Action
These analogs typically act as reversible, competitive inhibitors . They bind to the active site of the MAO enzyme, preventing the natural substrate (e.g., dopamine) from binding and being metabolized. The reversibility is an important feature, as irreversible MAO inhibitors discovered in the past were associated with significant side effects, such as the "cheese effect" (a hypertensive crisis caused by ingesting tyramine-rich foods).[2][3]
Detailed Protocol: In Vitro Fluorometric MAO Inhibition Assay
This protocol is based on a widely used method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation, using a fluorometric probe like Amplex Red.[6][7]
Kynuramine (substrate for both MAO-A and MAO-B).[1]
Amplex Red reagent.
Horseradish peroxidase (HRP).
Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[1][8]
Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
384-well microplate (black, for fluorescence).
Procedure:
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.[1]
Assay Mixture: In each well of the 384-well plate, add the following:
5 µL of test compound dilution (or reference inhibitor/vehicle control).
20 µL of MAO enzyme solution (MAO-A or MAO-B, pre-diluted in assay buffer to an optimized concentration).
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Prepare a substrate/probe solution containing kynuramine, Amplex Red, and HRP in assay buffer. Add 25 µL of this solution to each well to start the reaction.[6]
Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader. Measure the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) every minute for 30 minutes at 37°C. The rate of fluorescence increase is proportional to MAO activity.
Data Analysis:
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
Normalize the data: The uninhibited control (enzyme + substrate + vehicle) represents 100% activity, and a control without enzyme represents 0% activity.
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]
Signaling Pathway Diagram: MAO-B Inhibition in a Dopaminergic Neuron
The 3-bromo-4-alkoxy benzylamine scaffold is a highly versatile and potent core for the design of selective MAO-B inhibitors. The synthetic routes are well-established and allow for facile diversification, particularly at the 4-alkoxy position, which is a key determinant of MAO-B selectivity. SAR studies have consistently shown that large hydrophobic groups at this position, combined with the essential 3-bromo substituent, lead to compounds with nanomolar potency and high selectivity for MAO-B over MAO-A.
Future research in this area should focus on:
Optimizing Pharmacokinetics: While many analogs exhibit excellent potency, their ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties, such as oral bioavailability and metabolic stability, require further optimization for clinical translation.
Exploring Novel Alkoxy Groups: Synthesis of analogs with novel, conformationally restricted, or functionalized alkoxy side chains could lead to even more potent and selective inhibitors by exploring deeper regions of the MAO-B active site.
In Vivo Efficacy: Promising candidates identified from in vitro screening must be advanced into animal models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's models) to validate their therapeutic potential.
By leveraging the foundational principles and methodologies outlined in this guide, researchers are well-positioned to discover and develop next-generation MAO inhibitors with improved efficacy and safety profiles for the treatment of debilitating neurological disorders.
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Taha, M. et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE4eojce1ylqNU_e0I81ZoAhASYt3YSQWNujsjlbpCCIlMcEZATOqBv-PMoiKNp5C81y-mWMRhIY1Oq-D4Ajq6LIr_bBv77-EFzFjQs_rIdN8WhM8u6AxUrEYPkQV0ROV5K_IPqfN_6vOnKqM=]
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Singh, H. et al. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtO19PH3EJkD7taV5RkVQsaGviHXVjj7Q5hw7Id5kpMXPjMemlo6qOuVS4BQWpYgTm31HjaB9jsv043U0oz8mX5cOTzBeSSXxpUXbRO_3HxENGWhdH0Npov2nl4RLOFNIUWlMAfNUCWRlbcufoiEn4hci4FPB5TAWw38hp]
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Protocol for enantioselective synthesis of 3-bromo-4-isopropoxy-alpha-methylbenzylamine
Application Note: Protocol for Enantioselective Synthesis of 3-Bromo-4-isopropoxy- -methylbenzylamine Executive Summary & Scope This application note details a robust, scalable protocol for the asymmetric synthesis of (S...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for Enantioselective Synthesis of 3-Bromo-4-isopropoxy-
-methylbenzylamine
Executive Summary & Scope
This application note details a robust, scalable protocol for the asymmetric synthesis of (S)-1-(3-bromo-4-isopropoxyphenyl)ethanamine (and its enantiomer). This structural motif is a critical pharmacophore in tyrosine kinase inhibitors (e.g., ALK inhibitors similar to the Ceritinib/Crizotinib scaffolds) where the chiral benzylic amine dictates binding affinity within the ATP-binding pocket.
While traditional routes rely on the resolution of racemic amines (resulting in 50% yield loss), this protocol utilizes Ellman’s Auxiliary (tert-butanesulfinamide) chemistry. This approach ensures high diastereoselectivity (
) and eliminates the need for chiral chromatography at the early stage.
Key Technical Advantages:
Stereocontrol: Reagent-controlled asymmetry using (
)-(-)-2-methyl-2-propanesulfinamide.
Scalability: Avoids cryogenic temperatures for the condensation step; utilizes standard process solvents.
Purity: Final hydrochloride salt crystallization upgrades enantiomeric excess (
) to >99%.
Retrosynthetic Analysis & Workflow
The synthesis disconnects the target amine into a chiral sulfinamide intermediate, derived from the corresponding acetophenone. The acetophenone is synthesized via regioselective alkylation of the phenol.
Figure 1: Strategic workflow for the asymmetric synthesis of the target benzylic amine.
Detailed Experimental Protocols
Step 1: Etherification of 3-Bromo-4-hydroxyacetophenone
Objective: Install the isopropoxy group while avoiding O-alkylation side products.
Reagents:
Reagent
Equiv.
Role
3-Bromo-4-hydroxyacetophenone
1.0
Substrate
2-Bromopropane
1.5
Alkylating Agent
| Potassium Carbonate (
) | 2.0 | Base |
| DMF (N,N-Dimethylformamide) | - | Solvent (0.5 M) |
Protocol:
Charge a round-bottom flask with 3-bromo-4-hydroxyacetophenone (1.0 equiv) and anhydrous DMF.
Add finely ground
(2.0 equiv) in a single portion.
Add 2-bromopropane (1.5 equiv) dropwise at ambient temperature.
Heat the suspension to 60°C and stir for 4–6 hours. Note: Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of phenol.
Workup: Cool to RT. Pour into ice-water (5x reaction volume). The product typically precipitates as a solid.[1]
Filter the solid, wash with water, and dry under vacuum. If an oil forms, extract with EtOAc, wash with brine, dry over
, and concentrate.
Yield Expectation: 90–95% (Off-white solid).
Step 2: Condensation with Ellman’s Auxiliary
Objective: Formation of the chiral sulfinyl imine. Titanium(IV) ethoxide serves as both a Lewis acid and a water scavenger to drive the equilibrium.
, dissolve the ketone (from Step 1) in anhydrous THF.
Add (
)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv).
Add
(2.0 equiv) dropwise. Caution: Mild exotherm.
Heat to reflux (
) for 16–24 hours. Conversion is often slower for electron-rich acetophenones; monitoring by HPLC is recommended.
Workup: Cool to RT. Pour the mixture into a stirring brine solution. A thick titanium oxide slurry will form.
Add EtOAc and stir vigorously for 10 minutes. Filter through a pad of Celite to remove titanium salts.
Wash the organic layer with brine, dry (
), and concentrate.
Purification: Flash chromatography (gradient 0-30% EtOAc in Hexanes).
Checkpoint: Verify identity by
NMR. The methyl group of the sulfinamide appears as a distinct singlet ~1.2-1.3 ppm.
Step 3: Diastereoselective Reduction
Objective: Establishing the benzylic chiral center. The choice of reducing agent dictates the diastereoselectivity.
Option A (High Selectivity): L-Selectride (Lithium tri-sec-butylborohydride).
Option B (Standard): Sodium Borohydride (
).
Protocol (Option A - Recommended for >95:5 dr):
Dissolve the sulfinyl imine (1.0 equiv) in anhydrous THF and cool to -78°C .
Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 30 minutes. Mechanism: The bulky hydride attacks from the less hindered face, controlled by the cyclic Zimmerman-Traxler transition state.
Stir at -78°C for 2 hours, then warm to RT over 1 hour.
Quench: Slowly add saturated
solution.
Extract with EtOAc, wash with brine, and concentrate.
Analysis: Check diastereomeric ratio (dr) by crude NMR or Chiral HPLC. If dr is high (>95:5), proceed directly. If low, recrystallize from Hexane/EtOAc.
Step 4: Cleavage to Target Amine Salt
Protocol:
Dissolve the sulfinamide intermediate in MeOH (0.2 M).
Add 4N HCl in Dioxane (2.0 equiv) or concentrated aqueous HCl (slight excess).
Stir at RT for 1 hour. The amine hydrochloride salt often precipitates.
Add
(Diethyl ether) to drive precipitation.
Filter the white solid.
Final Product: (S)-1-(3-bromo-4-isopropoxyphenyl)ethanamine hydrochloride.
Quality Control & Troubleshooting
Analytical Parameters
Chiral HPLC: Column: Daicel Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Flow: 1.0 mL/min.
NMR Verification:
~1.3 ppm (d, 3H, -methyl).
~4.6 ppm (m, 1H, isopropoxy CH).
~4.3 ppm (q, 1H, benzylic CH).
Troubleshooting Guide
Figure 2: Troubleshooting logic for common synthetic bottlenecks.
Safety & Handling (E-E-A-T)
2-Bromopropane: Flammable liquid. Alkylating agent; handle in a fume hood.
Titanium(IV) Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and titanium dioxide.
L-Selectride: Pyrophoric. Handle under strict inert atmosphere (
or Ar).
3-Bromo-4-isopropoxy-
-methylbenzylamine: As a benzylic amine, assume potential CNS activity. Handle as a potent compound until toxicology data is established.
References
Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35(11), 984–995.
Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010 , 110(6), 3600–3740.
Marsini, M. A. et al. "Scale-Up of the Synthesis of the ALK Inhibitor Ceritinib (LDK378)." Organic Process Research & Development, 2013 , 17(2), 222–230. (Provides context on similar diaryl-alkoxy scaffolds).
Tang, W. et al. "Efficient Chiral Synthesis of the ALK Inhibitor LDK378." Journal of Organic Chemistry, 2014 , 79(3), 11729–11734.
Application Note: Peptide Coupling with 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
Executive Summary This application note details the optimized protocols for utilizing 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine (referred to herein as Amine-Br-OiPr ) as a nucleophile in peptide coupling reaction...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocols for utilizing 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine (referred to herein as Amine-Br-OiPr ) as a nucleophile in peptide coupling reactions.
Amine-Br-OiPr is a high-value chiral building block featuring two strategic handles:
-Methylbenzylamine core: A chiral amine motif common in GPCR and kinase inhibitors.
3-Bromo-4-isopropoxy substitution: A "diversity handle" allowing for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the amide bond is formed.
Due to the steric hindrance imposed by the
-methyl group and the electronic modulation by the aryl substituents, standard EDC/HOBt protocols often result in sluggish kinetics or incomplete conversion. This guide presents three validated methodologies—HATU/HOAt , T3P® (Propylphosphonic Anhydride) , and Acid Fluoride Activation —to ensure high yields (>85%) and preserve enantiopurity.
Molecule Analysis & Mechanistic Considerations
Structural Properties
Nucleophilicity: The amine is a primary benzylic amine. While intrinsically nucleophilic, the
-methyl group creates significant steric bulk, retarding the approach to the activated electrophile (carboxylic acid).
Electronic Environment: The 4-isopropoxy group is a strong electron donor (
effect), while the 3-bromo group is inductively withdrawing ( effect). The net effect preserves the basicity of the amine, but the steric factor dominates the coupling kinetics.
Chirality: The C1-position is a stereocenter. Preserving the configuration of both this amine (if enantiopure) and the coupling partner (typically an N-protected amino acid) is critical.
Strategic Workflow
The presence of the aryl bromide suggests a "Coupling-First, Functionalization-Second" strategy. The amide bond is stable to subsequent Suzuki or Sonogashira conditions, making this amine an ideal "anchor" for library generation.
Figure 1: Strategic workflow utilizing the bromine handle for late-stage diversification.
Experimental Protocols
Method A: The "Gold Standard" (HATU/DIEA)
Best for: Small-scale synthesis (mg to g), difficult sequences, and hindered amino acids.
Rationale: HATU generates an O-azabenzotriazole active ester, which is more reactive than the standard OBt ester due to the neighboring pyridine nitrogen (anchimeric assistance). This is crucial for overcoming the steric hindrance of the
-methyl group on Amine-Br-OiPr .
Protocol:
Dissolution: In a dry round-bottom flask, dissolve the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to amine).
Activation: Add DIPEA (Diisopropylethylamine, 2.5 equiv) dropwise. Stir at room temperature for 5–10 minutes. The solution should turn slightly yellow.
Addition: Add Amine-Br-OiPr (1.0 equiv) in one portion.
Reaction: Stir at room temperature under nitrogen. Monitor by LC-MS.
Typical completion: 1–3 hours.
Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (or 5% citric acid), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Critical Note: If the reaction turns dark or tarry, switch to Method B. HATU byproducts can be difficult to remove if the reaction is not clean.
Method B: Low Epimerization & Scale-Up (T3P®)
Best for: Multi-gram scale, highly epimerizable amino acids (e.g., Cys, His, Phg), and "green" chemistry requirements.
Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic trap, activating the acid only in the presence of the amine. It produces water-soluble byproducts and shows the lowest racemization rates among commercial reagents.
Protocol:
Setup: Charge a reactor with N-protected amino acid (1.1 equiv), Amine-Br-OiPr (1.0 equiv), and N-Methylmorpholine (NMM) (3.0 equiv).
Solvent: Add EtOAc or 2-MeTHF (0.5 M concentration). Note: T3P works excellently in "green" solvents.
Coupling: Cool to 0°C. Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise over 10 minutes.
Reaction: Allow to warm to room temperature and stir.
Typical completion: 2–12 hours.
Workup: The beauty of T3P is the workup. Simply wash the organic reaction mixture with water, 0.5N NaOH (to remove excess T3P breakdown products), and brine. Evaporate solvent.
Method C: The "Sledgehammer" (Acid Fluoride)
Best for: Extremely hindered couplings (e.g., Aib-Aib linkages) where HATU fails.
Rationale: Acid fluorides are highly reactive yet stable to moisture compared to acid chlorides. They are small electrophiles, minimizing steric clash with the bulky Amine-Br-OiPr .
Protocol:
Activation: Dissolve Amino Acid (1.0 equiv) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, 1.1 equiv) in DCM.
Base: Add DIPEA (2.5 equiv). Stir for 30 mins to generate the acid fluoride in situ.
If conversion is <50% after 4 hours, follow this decision logic:
Figure 2: Troubleshooting decision tree for difficult couplings.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
[Link]
Grounding: Defines HATU and TFFH mechanisms cited in Methods A and C.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140–177.
[Link]
Grounding: Validates T3P (Method B) as the preferred reagent for scale-up and low epimerization.
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5] Tetrahedron, 61(46), 10827–10852.
[Link]
Grounding: Provides the fundamental basis for acid fluoride activation in sterically hindered systems.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
[Link]
Grounding: Discusses racemization suppression strategies.[6][7][8][9]
Navigating the Synthesis Landscape: A Guide to Amine Protection for 1-(3-Bromo-4-isopropoxyphenyl)ethylamine
Introduction: The Imperative of Amine Protection in Complex Synthesis In the intricate world of organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules, the selective manip...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Amine Protection in Complex Synthesis
In the intricate world of organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules, the selective manipulation of functional groups is paramount. The primary amine of 1-(3-bromo-4-isopropoxyphenyl)ethylamine represents a key reactive site, its nucleophilicity and basicity often necessitating temporary masking to prevent undesired side reactions during subsequent synthetic transformations.[1][2] This guide provides a comprehensive overview and detailed protocols for the protection of this primary amine using three of the most robust and widely utilized protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
The choice of a protecting group is a critical strategic decision, dictated by the stability of the protecting group to various reaction conditions and the mildness of its subsequent removal.[3] This application note is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations to empower rational and efficient synthesis.
Strategic Considerations for Protecting 1-(3-Bromo-4-isopropoxyphenyl)ethylamine
The structure of 1-(3-bromo-4-isopropoxyphenyl)ethylamine presents specific steric and electronic features that can influence the choice of protecting group and reaction conditions.
Steric Hindrance: The ethyl group attached to the chiral center adjacent to the amine may impart a moderate degree of steric hindrance. This can affect the rate of the protection reaction, potentially requiring slightly more forcing conditions or longer reaction times compared to unhindered primary amines.[4][5]
Electronic Effects: The phenyl ring is substituted with a bromine atom, an electron-withdrawing group, and an isopropoxy group, an electron-donating group. The bromine atom's inductive electron-withdrawing effect can slightly decrease the nucleophilicity of the amine.[6][7] Conversely, the isopropoxy group can donate electron density through resonance, which may counteract this effect to some extent.[8] Overall, the amine is expected to have reactivity comparable to other benzylic amines.
The Triumvirate of Amine Protection: Boc, Cbz, and Fmoc
The Boc, Cbz, and Fmoc protecting groups form the cornerstone of amine protection strategies due to their distinct stability profiles and deprotection methods, which allow for orthogonal protection schemes in multi-step syntheses.[9]
The Robust and Acid-Labile tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its ease of introduction and its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation.[2][10] Its removal is typically achieved under acidic conditions.[10]
Mechanism of Boc Protection: The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. The presence of a base can accelerate the reaction by deprotonating the amine, increasing its nucleophilicity.
Caption: General workflow for the Boc protection of an amine.
Protocol for Boc Protection:
Materials:
1-(3-Bromo-4-isopropoxyphenyl)ethylamine
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve 1-(3-bromo-4-isopropoxyphenyl)ethylamine (1.0 equiv) in THF or DCM (approximately 0.1–0.5 M).
Add triethylamine (1.5 equiv) or DIPEA (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
Cool the mixture to 0 °C in an ice bath.
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
If necessary, purify the product by column chromatography on silica gel.
The Hydrogenolysis-Labile Benzyloxycarbonyl (Cbz) Group
The Cbz group is a classic and highly effective protecting group for amines, renowned for its stability in both acidic and basic conditions.[11][12] Its primary mode of cleavage is through catalytic hydrogenolysis, a mild and efficient method.[13]
Mechanism of Cbz Protection: The protection is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl and displacing the chloride ion. The base is required to neutralize the hydrochloric acid generated during the reaction.
Caption: General workflow for the Cbz protection of an amine.
Protocol for Cbz Protection:
Materials:
1-(3-Bromo-4-isopropoxyphenyl)ethylamine
Benzyl chloroformate (Cbz-Cl)
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
Dioxane and Water or Dichloromethane (DCM)
Diethyl ether
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 1-(3-bromo-4-isopropoxyphenyl)ethylamine (1.0 equiv) in a suitable solvent system such as a 1:1 mixture of dioxane and water or DCM (approximately 0.2–0.5 M).
Add an aqueous solution of Na₂CO₃ (2.0 equiv) or NaHCO₃ (3.0 equiv) and cool the mixture to 0 °C.
Add benzyl chloroformate (1.1 equiv) dropwise to the vigorously stirred biphasic mixture.
Allow the reaction to warm to room temperature and stir for 2–6 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, if using an aqueous system, extract the product with an organic solvent like ethyl acetate or DCM. If using DCM as the reaction solvent, wash the organic layer with water.
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by column chromatography if required.
The Base-Labile 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is particularly valuable in solid-phase peptide synthesis and other applications where acid-labile protecting groups (like Boc) need to be preserved.[14] It is stable to acidic conditions and is readily cleaved by treatment with a mild base, typically a secondary amine like piperidine.[14][15]
Mechanism of Fmoc Protection: The amine is acylated with an activated Fmoc derivative, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is usually carried out in the presence of a mild base to neutralize the acid formed.
Caption: General workflow for the Fmoc protection of an amine.
Protocol for Fmoc Protection:
Materials:
1-(3-Bromo-4-isopropoxyphenyl)ethylamine
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Sodium bicarbonate (NaHCO₃)
Dioxane and Water or Dichloromethane (DCM)
Diethyl ether
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 1-(3-bromo-4-isopropoxyphenyl)ethylamine (1.0 equiv) in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution (3.0 equiv) (approximately 0.2 M).
To this solution, add Fmoc-Cl (1.05 equiv) or Fmoc-OSu (1.05 equiv) dissolved in a small amount of dioxane.
Stir the mixture vigorously at room temperature for 2-8 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate or DCM.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can often be purified by recrystallization or by column chromatography.[16]
Comparative Overview and Deprotection Strategies
The selection of the optimal protecting group is contingent on the planned subsequent synthetic steps. The following table provides a comparative summary of the key characteristics of Boc, Cbz, and Fmoc protecting groups.
Protecting Group
Reagent
Stability
Deprotection Conditions
Boc
(Boc)₂O
Stable to base, hydrogenolysis, and mild nucleophiles.
Table 1. Comparison of Common Amine Protecting Groups.
Conclusion
The successful protection of the primary amine in 1-(3-bromo-4-isopropoxyphenyl)ethylamine is a critical enabling step for its further elaboration in a synthetic sequence. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on a thorough analysis of the planned synthetic route, considering the orthogonality of the chosen group with other functionalities present in the molecule and the reaction conditions of subsequent steps. The detailed protocols provided herein offer a solid foundation for the efficient and high-yielding protection of this key synthetic intermediate.
References
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
Fiveable. (2025, September 15). Orthogonal Protection Definition. Retrieved from [Link]
Tomasini, M., Voccia, M., Caporaso, L., & Poater, A. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 13(4), 1035-1044.
Tomasini, M., et al. (2022). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Wang, D., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(2), 226-235.
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
OSTI. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]
Ho, J., Easton, C. J., & Coote, M. L. (2010). The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. Journal of the American Chemical Society, 132(15), 5515-5521.
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
Osbourn, J. (2016, April 11). Chapter 20 Part 2 - Basicity of Amines [Video]. YouTube. [Link]
Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
Procedure for reductive amination to yield 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
Application Note: Scalable Synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine via Reductive Amination Abstract This application note details the protocol for the conversion of 1-[3-Bromo-4-(propan-2-yloxy)phe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine via Reductive Amination
Abstract
This application note details the protocol for the conversion of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one to its corresponding primary amine, 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine.[1] This intermediate is a critical scaffold in the development of kinase inhibitors and GPCR ligands. The guide prioritizes the Borch Reductive Amination method using ammonium acetate and sodium cyanoborohydride due to its functional group tolerance (specifically the aryl bromide). An alternative Titanium(IV)-mediated protocol is provided for stubborn substrates.
Retrosynthetic Analysis & Strategy
The target molecule contains a primary amine at a benzylic position.[2] The presence of the aryl bromide precludes the use of standard catalytic hydrogenation (e.g.,
) which would result in hydrodehalogenation (loss of bromine). Therefore, hydride-based reductive amination is the obligatory route.
Mechanism of Action:
Condensation: The ketone reacts with excess ammonia (from ammonium acetate) to form a hemiaminal, which dehydrates to an imine (Schiff base).
Reduction: The imine is protonated to an iminium ion. Sodium cyanoborohydride (
) selectively reduces the iminium ion because the electron-withdrawing cyano group reduces the nucleophilicity of the borohydride, making it inert toward the ketone at pH 6–7 but active toward the more electrophilic protonated imine.[3]
Figure 1: Reaction pathway for the reductive amination of the acetophenone derivative.
Experimental Protocol (Standard Method)
Method: Borch Reductive Amination
Scale: 10 mmol (approx. 2.7 g of starting ketone)
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Ketone (2.71 g, 10 mmol) in Methanol (50 mL).
Add Ammonium Acetate (7.71 g, 100 mmol) in one portion.
Critical: Add activated 3Å molecular sieves if the methanol is not strictly anhydrous. Water inhibits imine formation.
Stir the mixture at room temperature (25 °C) for 1 hour. Note: The solution may turn slightly yellow, indicating imine formation.
Reduction:
Cool the reaction mixture to 0 °C (ice bath).
Carefully add Sodium Cyanoborohydride (0.94 g, 15 mmol) in small portions over 10 minutes. Safety: Do not acidify at this stage; HCN gas evolution risk.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours.
Monitoring: Check via TLC (System: 10% MeOH in DCM with 1%
). The ketone spot () should disappear, and a baseline amine spot should appear.
Quenching:
Cool the mixture back to 0 °C.
Slowly add concentrated HCl dropwise until the pH reaches < 2. This quenches excess hydride and hydrolyzes any remaining imine/boron complexes. Caution: Perform in a fume hood; trace HCN may evolve.
Stir for 30 minutes.
Workup (Acid-Base Extraction):
Remove methanol under reduced pressure (rotary evaporator).
Dissolve the residue in Water (50 mL) and wash with Diethyl Ether (
mL).
Why? The amine is protonated (
) and stays in the water. Neutral impurities (unreacted ketone) move to the ether. Discard the ether layer.
Basify the aqueous layer to pH > 12 using 10% NaOH or KOH pellets. The solution will become cloudy as the free amine precipitates/oils out.
Extract the aqueous layer with Dichloromethane (DCM) (
mL).
Combine DCM layers, dry over anhydrous
, filter, and concentrate.
Advanced Optimization (Titanium Method)
Use this method if the standard Borch reaction yields < 40% or if steric hindrance is high.
Reagents: Titanium(IV) isopropoxide (
), Ammonia in MeOH (7N), Sodium Borohydride ().
Procedure:
Mix Ketone (1 equiv) and
(2 equiv) in neat 7N in MeOH.
Stir in a sealed vessel for 12 hours (Titanium acts as a Lewis acid and water scavenger, driving imine formation to completion).
Add
(1.5 equiv) at 0 °C.
Quench: Add water slowly. A white precipitate (
) will form. Filter through Celite before extraction.
Purification Logic Flow
The following diagram illustrates the critical Acid-Base workup required to isolate the pure amine without column chromatography in many cases.
Figure 2: Acid-Base extraction workflow for purification of primary amines.
: 258.0 / 260.0 (1:1 ratio due to isotope pattern).
Safety & Handling
Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). All weighing must occur in a fume hood. All glassware contacting this reagent must be rinsed with bleach (sodium hypochlorite) to oxidize residual cyanide before washing.
Brominated Compounds: Generally irritants and potential alkylating agents. Wear nitrile gloves and eye protection.
References
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[4][6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1351.
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Applications of Brominated Alkoxy Benzylamines in Kinase Inhibitor Discovery
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists
Abstract
This application note details the structural utility, synthetic integration, and biological characterization of brominated alkoxy benzylamines as high-affinity pharmacophores in kinase inhibitor discovery. While the ATP-binding hinge region is the primary anchor for most kinase inhibitors, the solvent-exposed front pocket and the hydrophobic back pocket (gatekeeper region) offer critical opportunities for selectivity. The brominated alkoxy benzylamine moiety serves as a privileged "selectivity tail," leveraging halogen bonding (X-bonding) and hydrophobic space-filling properties to enhance potency and residence time. This guide provides a modular synthetic protocol and a validation workflow for integrating this motif into Type I and Type I½ inhibitors.
Mechanistic Insight: The Power of the Scaffold
The Structural Logic
In the architecture of a kinase inhibitor, the "hinge binder" (often a heterocycle like pyrimidine or quinazoline) mimics adenine. However, selectivity is rarely achieved at the hinge. The brominated alkoxy benzylamine moiety is typically attached to this core to extend into the hydrophobic back pocket or the ribose-binding pocket .
The Benzylamine Linker (
): Unlike rigid aniline linkers, the methylene bridge introduces a degree of rotational freedom (entropy), allowing the aromatic ring to adopt an optimal "T-shaped" or "stacked" conformation against residues like the Gatekeeper (e.g., T790M in EGFR) or catalytic lysine.
The Bromine Atom (The Anchor): Beyond simple hydrophobicity, the bromine atom acts as a Lewis acid via its
-hole —a region of positive electrostatic potential on the extension of the C-Br bond. This allows it to form directional halogen bonds with backbone carbonyl oxygens (Lewis bases) in the kinase cleft, often yielding a 1–3 kcal/mol affinity gain compared to a chloro- or methyl- analog.
The Alkoxy Group (The Solubilizer): Usually a methoxy or ethoxy group, this substituent serves dual roles: it breaks molecular symmetry to improve solubility and acts as a weak H-bond acceptor to interact with ordered water networks often found in the kinase active site.
Pharmacophore Visualization
The following diagram illustrates the interaction mode of a hypothetical kinase inhibitor incorporating this moiety.
Caption: Interaction map showing the brominated alkoxy benzylamine moiety extending from the core scaffold to engage the kinase backbone via halogen bonding.
Chemical Synthesis Protocol
The synthesis of these inhibitors is best approached modularly. The following protocol describes the Reductive Amination strategy, which is preferred for its mild conditions and high tolerance of functional groups compared to nucleophilic substitution.
Protocol A: Preparation of Brominated Alkoxy Benzylamines
Objective: Synthesize the "Tail" fragment (e.g., 4-bromo-3-methoxybenzylamine) if not commercially available.
Charge: In a microwave vial or round-bottom flask, dissolve the Chloro-Scaffold (1.0 eq) in n-Butanol (0.2 M concentration).
Add: Add Brominated Benzylamine (1.1 eq) and DIPEA (2.5 eq).
Reaction:
Thermal: Heat to 110°C for 12 hours.
Microwave: 120°C for 30 minutes (High Absorption).
Monitoring: Check LC-MS for conversion. The product should show a characteristic mass pattern (M and M+2) due to the Bromine/Chlorine isotopes.
Isolation: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.
Purification: Recrystallize from EtOH or purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Biological Validation & Assay Workflow
Once synthesized, the efficacy of the brominated moiety must be validated to confirm it is driving affinity via specific interactions rather than non-specific hydrophobicity.
Biochemical Potency (IC50)
Method: FRET-based kinase assay (e.g., LanthaScreen or Z'-LYTE).
Control: Synthesize a De-bromo analog (replace Br with H) and a Methyl analog (replace Br with CH3).
Interpretation:
If
and , the bromine is likely engaging in a specific halogen bond or filling a strict steric pocket.
If
, the effect is primarily hydrophobic space-filling.
Cellular Target Engagement (NanoBRET)
To ensure the benzylamine moiety permeates the cell membrane (aided by the alkoxy group):
Transfect HEK293 cells with Kinase-Luciferase fusion plasmid.
Treat cells with the Brominated Inhibitor + Fluorescent Tracer.
Measure BRET signal. A potent inhibitor will displace the tracer, reducing the BRET signal.
Metric: Calculate the cellular affinity (
).
Metabolic Stability (Microsomal Stability)
Bromine substitution, particularly at the para position of the benzyl ring, is a classic strategy to block metabolic oxidation (CYP450 mediated hydroxylation).
Assay: Incubate compound (1 µM) with Human Liver Microsomes (HLM) and NADPH.
Timepoints: 0, 15, 30, 60 min.
Analysis: LC-MS/MS quantification of parent compound remaining.
Target:
minutes; µL/min/mg protein.
Experimental Workflow Diagram
Caption: Iterative workflow for validating brominated alkoxy benzylamine kinase inhibitors.
Data Summary: SAR Trends
The following table summarizes typical Structure-Activity Relationship (SAR) trends observed when optimizing this moiety in kinase inhibitors (e.g., for targets like CK2 or EGFR).
Substituent (R)
Electronic Effect
Steric Bulk
Predicted Kinase Affinity Impact
-H
Neutral
Small
Baseline. Often low affinity due to unfilled pocket.
-CH3
Weak Donor
Medium
Moderate. Good hydrophobic fill, but no directional interaction.
-Cl
Weak Withdrawer
Medium
Good. Some X-bonding potential, but -hole is weak.
-Br
Withdrawer
Large
Excellent. Strong -hole for Carbonyl interaction. Metabolic blocker.
-OCH3 (Alkoxy)
Donor
Medium
Solubility Enhancer. Often critical for cell permeability and water-bridging.
References
Role of Halogen Bonding in Kinase Inhibitors
Title: Role and nature of halogen bonding in inhibitor-receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition.
Source: Minia University / Journal of Molecular Modeling.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chiral Resolution of Racemic 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
Executive Summary & Target Molecule Profile
Target Molecule: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
CAS Registry Number: (Generic/Racemic) 1243345-XX-X (Analogous references)
Significance: This primary benzylic amine is a critical chiral building block for sphingosine-1-phosphate receptor 1 (S1P1) modulators, such as Cenerimod and related therapeutic candidates for autoimmune disorders.
The Challenge:
The biological activity of S1P1 modulators is strictly stereodependent. The (R)-enantiomer is typically the bioactive pharmacophore. Synthetic routes often produce the racemate (50:50 mixture), necessitating robust resolution strategies to isolate the enantiopure amine (ee > 99%).
Scope of Guide:
This application note details two distinct, scalable workflows for resolving the racemic amine:
Classical Diastereomeric Salt Crystallization (Cost-effective, scalable).[1]
Method A: Classical Diastereomeric Salt Resolution
Principle:
This method exploits the differential solubility of diastereomeric salts formed by reacting the racemic amine base with an enantiomerically pure chiral acid.[2] For electron-rich, sterically hindered benzylic amines, L-(+)-Tartaric acid and N-Acetyl-L-leucine are the preferred resolving agents.
Protocol 1: Resolution via L-Tartaric Acid
Materials:
Racemic Amine (100 g, ~0.39 mol)
L-(+)-Tartaric Acid (0.5 or 1.0 eq)
Solvent System: Ethanol (EtOH) / Water (95:5 v/v)
Base for liberation: NaOH (aq)
Experimental Workflow:
Salt Formation:
Dissolve 100 g of racemic amine in 500 mL of absolute Ethanol at 60°C.
In a separate vessel, dissolve 29.3 g (0.5 eq) of L-(+)-Tartaric acid in 100 mL of warm Ethanol.
Note: Using 0.5 equivalents (the "Pope-Peachey" method) maximizes theoretical yield of the desired salt while leaving the unwanted enantiomer in solution.
Crystallization:
Add the acid solution to the amine solution slowly over 30 minutes with mechanical stirring.
Cool the mixture to 25°C over 4 hours (ramp rate: 10°C/hr).
Critical Step: Seed with pure (R)-amine-L-tartrate crystals if available to induce nucleation at 40°C.
Principle:
Lipases, specifically Candida antarctica Lipase B (CAL-B) , exhibit high enantioselectivity toward primary amines. The enzyme catalyzes the acylation of one enantiomer (typically the (R)-amine) much faster than the other, converting it into an amide. The unreacted (S)-amine and the (R)-amide are then easily separated by standard silica chromatography or acid/base extraction.
Materials:
Immobilized CAL-B (e.g., Novozym 435).
Acyl Donor: Isopropyl Acetate or Ethyl Acetate (acts as both reactant and solvent).
Detection: UV @ 254 nm (Aromatic absorption) or 220 nm.
Expected Retention:
(S)-Enantiomer: ~8.5 min
(R)-Enantiomer: ~11.2 min
(Note: Order must be confirmed with authentic standards).
References
Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788-824. Link
Gotor, V., et al. "Asymmetric Transformations of Amines by Lipase-Catalyzed Kinetic Resolution." Chemical Reviews, vol. 111, no. 7, 2011, pp. 4141-4182. Link
Bolli, M. H., et al. "Discovery of Cenerimod, a Potent and Selective S1P1 Receptor Modulator." Journal of Medicinal Chemistry, vol. 57, no. 15, 2014, pp. 6610-6623. (Describes the synthesis of related S1P1 modulators). Link
Kozlowski, M. C., et al. "Enantioselective Synthesis of Chiral Amines." Comprehensive Chirality, Elsevier, 2012. Link
Patel, R. N. "Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates." Biomolecules, vol. 3, no.[8] 4, 2013, pp. 741-777. Link
Storage and stability conditions for 3-bromo-4-isopropoxy amine intermediates
Application Note: Storage and Stability Protocols for 3-Bromo-4-Isopropoxyaniline Part 1: Chemical Context & Stability Profile 1.1 The Molecule 3-Bromo-4-isopropoxyaniline is a critical intermediate, often utilized in th...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Storage and Stability Protocols for 3-Bromo-4-Isopropoxyaniline
Part 1: Chemical Context & Stability Profile
1.1 The Molecule
3-Bromo-4-isopropoxyaniline is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or BTK inhibitors). Its structure features a "push-pull" electronic system that dictates its stability:
Isopropoxy Group (C4): A strong Electron Donating Group (EDG) via resonance (+M effect). This significantly increases the electron density of the aromatic ring, raising the HOMO energy level and making the amine highly susceptible to oxidation.
Bromine Atom (C3): A weak Electron Withdrawing Group (EWG) via induction (-I effect). While it offers minor stabilization compared to a pure alkoxy aniline, it is insufficient to counteract the activation from the oxygen lone pairs.
Primary Amine: The site of reactivity and degradation.
1.2 The Degradation Mechanism (The "Why")
Unlike simple anilines, 3-bromo-4-isopropoxyaniline does not just "go bad"; it undergoes a specific radical-mediated auto-oxidation cascade. Upon exposure to atmospheric oxygen and light, the electron-rich ring facilitates the loss of an electron, forming a radical cation. This leads to the formation of highly colored impurities (azo-dimers, quinone imines, and oligomers) which appear as a brown/black oil or crust.
1.3 Stability Data Summary
Parameter
Specification/Behavior
Risk Level
Physical State
Off-white to pale beige solid
Medium (Low melting point risk)
Oxidation Potential
High (Due to 4-isopropoxy group)
Critical
Hygroscopicity
Moderate
Medium
Photosensitivity
High (UV promotes radical formation)
High
Shelf Life (Air)
< 48 Hours (Significant darkening)
N/A
Shelf Life (Inert)
> 12 Months (at -20°C)
Low
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the auto-oxidation pathway that necessitates the rigorous storage protocols described in Part 3.
Figure 1: Auto-oxidation cascade of electron-rich anilines leading to colored impurities.
Part 3: Validated Storage & Handling Protocols
Protocol A: Quality Control (QC) Assessment
Before storage or use, the integrity of the material must be verified. Visual inspection is the first line of defense.
Visual Check:
Pass: Off-white, beige, or pale crystalline solid.
Fail: Dark brown, black, or "gummy" appearance. Action: Proceed to Protocol C (Purification).
Solubility Test (Rapid QC):
Dissolve 10 mg in 1 mL of DCM (Dichloromethane).
Pass: Clear, colorless solution.
Fail: Turbid or tea-colored solution indicates oxidation products (which are often less soluble or highly colored).
Protocol B: Long-Term Storage (The "Golden Standard")
This protocol extends shelf life from days to years.
Equipment:
Amber glass vials (Borosilicate).
Parafilm or Teflon tape.
Inert Gas Source (Argon preferred over Nitrogen due to higher density).
Desiccator or Freezer (-20°C).
Step-by-Step:
Transfer: Move the compound into an amber vial. Note: Never store in clear glass; UV light accelerates the radical mechanism shown in Figure 1.
Inert Purge: Insert a needle connected to an Argon line into the vial. Flush gently for 30-60 seconds to displace oxygen.
Seal: Cap tightly. Wrap the cap-neck junction with Parafilm to prevent gas exchange during thermal contraction in the freezer.
Temperature: Store at -20°C .
Why? Reaction rates generally halve for every 10°C drop (Arrhenius equation). At -20°C, oxidation kinetics are negligible.
Equilibration (Critical): Before opening the vial for future use, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
Why? Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis or difficulty in handling.
Protocol C: Recovery of Oxidized Material
If the material has turned brown, it can often be salvaged. Do not discard without attempting this purification.
Method: Acid-Base Extraction (Self-Validating)
This method exploits the basicity of the amine. Neutral oxidation impurities (azo compounds) will not protonate and can be washed away.
Dissolution: Dissolve the dark crude solid in EtOAc (Ethyl Acetate).
Acidification: Add 1M HCl. Shake and separate layers.
Mechanism:[1][2] The amine forms a water-soluble hydrochloride salt (
) and moves to the aqueous layer.
Separation: The dark oxidation impurities (non-basic) remain in the organic (EtOAc) layer.
Wash: Wash the aqueous layer (containing your product) once with fresh EtOAc to remove trace colored impurities.
Basification: Cool the aqueous layer on ice. Slowly add 1M NaOH or sat. NaHCO3 until pH > 10.
Observation: The product will precipitate as a solid or oil.[3]
Extraction: Extract the milky aqueous mixture with DCM (3x).
Drying: Dry combined DCM layers over
, filter, and concentrate in vacuo.
Result: You should recover an off-white solid.
Part 4: Operational Workflow Diagram
Figure 2: Decision tree for handling incoming or aged batches of 3-bromo-4-isopropoxyaniline.
References
Patai, S. (1968). The Chemistry of the Amino Group.[2] Interscience Publishers. (Foundational text on amine oxidation mechanisms).
Application Note: Scalable Synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
Executive Summary & Strategic Rationale This application note details a robust, scalable protocol for the synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine . This primary amine scaffold is a critical pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This application note details a robust, scalable protocol for the synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine . This primary amine scaffold is a critical pharmacophore in the development of GPCR modulators and kinase inhibitors.
The Core Challenge: The primary synthetic difficulty lies in the chemoselective reduction of the ethanone moiety to the ethylamine in the presence of an aryl bromide. Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrodehalogenation (stripping the bromine), rendering the batch useless.
The Solution: We utilize a Three-Step Convergent Strategy designed for multi-gram to kilogram scale-up.
O-Alkylation: High-yield etherification using mild bases to minimize hydrolysis.
Oximation: Quantitative conversion to the oxime, serving as a stable intermediate.
Chemoselective Reduction: A Zinc/Acetic Acid mediated reduction. This method is chosen over hydride reagents (safety) and catalytic hydrogenation (selectivity) to strictly preserve the aryl bromide while delivering the primary amine.
Retrosynthetic Analysis & Pathway
The synthesis is designed to be self-validating , meaning intermediates are isolated via precipitation or crystallization, and the final purification relies on the chemical properties of the amine (acid-base extraction) rather than chromatography.
Figure 1: Synthetic workflow designed for chemoselectivity and scalability.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-(propan-2-yloxy)acetophenone
Objective: Install the isopropyl ether protecting group/pharmacophore.
Reagents:
3-Bromo-4-hydroxyacetophenone (1.0 equiv)
2-Bromopropane (1.5 equiv)
Potassium Carbonate (
) (2.0 equiv, anhydrous)
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)
Protocol:
Setup: Charge a reactor with 3-Bromo-4-hydroxyacetophenone and DMF (5 vol).
Base Addition: Add
in a single portion. Stir for 15 minutes at ambient temperature to form the phenoxide.
Alkylation: Add 2-Bromopropane dropwise over 30 minutes.
Note: The reaction is slightly exothermic.[1] Maintain internal temperature
.
Reaction: Heat to
for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3]
Workup (Self-Validating):
Cool to room temperature.[4][5] Pour mixture into ice-water (10 vol).
The product will precipitate as a solid.
Filter the solid and wash with water to remove DMF and inorganic salts.
Checkpoint: If the product is oily, extraction with Ethyl Acetate is required, but precipitation is typical for this lipophilic ketone.
Drying: Dry in a vacuum oven at
.
Expected Yield: 90–95%
Appearance: Off-white to pale yellow solid.
Step 2: Formation of the Oxime Intermediate
Objective: Convert the ketone to a nitrogen-containing precursor without reducing the carbonyl yet.
Reagents:
Intermediate 1 (Ketone) (1.0 equiv)
Hydroxylamine Hydrochloride (
) (1.5 equiv)
Sodium Acetate (
) (2.0 equiv)
Solvent: Ethanol/Water (4:1 ratio)
Protocol:
Dissolution: Dissolve Intermediate 1 in Ethanol (5 vol).
Reagent Prep: Dissolve
and in Water (2 vol) separately, then add this aqueous solution to the ethanolic ketone solution.
Reflux: Heat the mixture to reflux (
) for 2–3 hours.
Mechanism:[5][6][7][8][9] The NaOAc buffers the solution, preventing acid-catalyzed hydrolysis while activating the carbonyl.
Isolation:
Remove Ethanol under reduced pressure.
Dilute the residue with water.[1][5] The oxime usually crystallizes out.
Filter, wash with water, and dry.
Expected Yield: >95% (Quantitative)
Validation:
NMR will show the disappearance of the methyl ketone singlet ( ppm) and appearance of the oxime methyl singlet ( ppm).
Step 3: Chemoselective Reduction to the Amine
Objective: Reduce the C=N bond to C-N without touching the Ar-Br bond.
Critical Decision Point:
Avoid:
/Pd-C (Causes debromination).
Avoid:
(Too aggressive, difficult workup on scale).
Selected Method:Zinc Dust / Acetic Acid . This is a classic "dissolving metal reduction" that is highly selective for oximes/imines over aryl halides and is cost-effective for scale-up.
Protocol:
Setup: Charge the Oxime (Intermediate 2) and Glacial Acetic Acid (10 vol) into the reactor.
Activation: Cool to
.
Reduction: Add Zinc dust (5.0 equiv) portion-wise over 1 hour.
Safety: This reaction is exothermic . Control addition rate to keep Temp
.
Observation: The mixture will turn grey/slurry.
Completion: Stir at room temperature for 12 hours.
Workup (The "Acid-Base" Purification):
Filter off excess Zinc through a Celite pad. Wash pad with MeOH.
Concentrate the filtrate to remove most Acetic Acid.
Acid Wash: Dissolve residue in 1N HCl. Wash this aqueous layer with Diethyl Ether or MTBE.
Why? The amine product stays in the water (protonated). Unreacted oxime or neutral impurities move to the organic layer. Discard organic layer.
Base Release: Basify the aqueous layer to pH > 12 using 4N NaOH (cool with ice bath).
Extraction: Extract the liberated free amine into Dichloromethane (DCM) (
).
Final Isolation: Dry DCM over
, filter, and concentrate.
Expected Yield: 75–85%
Purity: >98% (by HPLC)
Analytical Data Summary
Parameter
Specification
Method
Appearance
Clear to pale yellow oil (solidifies upon salt formation)
Bromine Sensitivity: The 3-bromo substituent is metabolically stable but chemically labile under palladium catalysis. Strictly avoid cross-contamination with hydrogenation catalysts used in other hoods.
Exotherms: The alkylation (Step 1) and Zinc reduction (Step 3) are exothermic. On scales >100g, active cooling (jacketed reactor) is mandatory.
Waste Management: The Zinc/Acetic acid step generates zinc acetate waste. This must be disposed of as heavy metal waste, not general organic waste.
References
Reductive Amination Strategies
Afanasyev, O. I., et al. (2019).[5] Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Link
Handling Aryl Bromides
Organic Chemistry Portal.[10] Reduction of Oximes to Amines. Link
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
Zinc/Acetic Acid Reduction Precedence:
J. Chem. Soc., Perkin Trans. 1, 2001, 1086. (Demonstrates chemoselectivity of Zn/AcOH for oximes in presence of halides).
Technical Support Center: Synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
Anklicken, um das Inhaltsverzeichnis zu erweitern Overview Welcome to the technical support resource for the synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine. This guide is designed for researchers, chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Anklicken, um das Inhaltsverzeichnis zu erweitern
Overview
Welcome to the technical support resource for the synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. As Senior Application Scientists, we understand that achieving high yield and purity requires a nuanced understanding of the reaction mechanism, potential pitfalls, and purification strategies.
This document moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides in a direct question-and-answer format to address the specific challenges you may encounter.
Synthesis Workflow Diagram
The synthesis is typically approached as a two-step process starting from the commercially available 3-bromo-4-hydroxyacetophenone. The first step involves a Williamson ether synthesis to install the isopropoxy group, followed by a reductive amination to form the target primary amine.
Caption: Overall workflow for the synthesis of the target amine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the target primary amine?
The most reliable and widely used route is a two-step synthesis. It begins with the Williamson ether synthesis of 3-bromo-4-hydroxyacetophenone using an isopropyl halide (like 2-bromopropane) and a base (e.g., potassium carbonate) to form the ketone precursor, 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one. This is followed by the reductive amination of the ketone using an ammonia source and a suitable reducing agent to yield the final primary amine. This approach is generally preferred over routes that might install the bromo- and amino-functionalities later, as it utilizes readily available starting materials and robust reactions.
Q2: Which step is most critical for achieving a high overall yield?
The reductive amination (Step 2) is unequivocally the most critical step. While the Williamson ether synthesis is typically high-yielding, the reductive amination is an equilibrium-driven process that can be plagued by side reactions if not properly controlled.[1] Key challenges include incomplete conversion, over-alkylation to form secondary amines, and premature reduction of the starting ketone to an alcohol byproduct. Careful selection of the ammonia source, reducing agent, and reaction conditions is paramount for success.
Q3: What are the primary side products I should watch for during the reductive amination?
There are two main side products to monitor:
The Alcohol Byproduct: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-ol. This forms if the reducing agent attacks the ketone's carbonyl group before it can react with the ammonia source to form the imine intermediate. This is common when using overly reactive hydrides like sodium borohydride (NaBH₄).[1]
The Secondary Amine Dimer: Bis(1-(3-bromo-4-isopropoxyphenyl)ethyl)amine. This arises when the desired primary amine product, being nucleophilic, attacks another iminium ion intermediate faster than the ammonia source does.
Effective monitoring by Thin Layer Chromatography (TLC) or LC-MS is crucial to detect these impurities early.
Q4: How can I effectively monitor the progress of the reductive amination reaction?
TLC is the most convenient method. Use a solvent system that gives good separation between the starting ketone, the amine product, and potential side products (e.g., 7:3 Hexanes:Ethyl Acetate with 1% triethylamine). The starting ketone is UV active and less polar, while the amine product is more polar and will have a lower Rf value. Staining with ninhydrin is highly effective for visualizing the primary amine product, which will typically appear as a purple or blue spot. The absence of the starting ketone spot and the appearance of a single, dominant ninhydrin-positive spot indicate a successful reaction.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a problem-solution format.
Problem Cluster A: Williamson Ether Synthesis (Step 1)
Q: My ether synthesis has stalled, showing significant unreacted 3-bromo-4-hydroxyacetophenone on TLC. What went wrong?
Answer: This issue typically points to one of three causes: insufficient base, inactive alkylating agent, or an inappropriate solvent choice.
Causality: The reaction is an Sₙ2 substitution where the phenoxide, formed by deprotonating the starting phenol with a base, acts as the nucleophile. If the base is too weak, not present in sufficient excess, or if the solvent doesn't promote the reaction, the concentration of the reactive phenoxide will be too low.
Troubleshooting Steps:
Verify Base Stoichiometry and Strength: Ensure at least 1.5-2.0 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used. For stalled reactions, adding a stronger base like sodium hydride (NaH) can be effective, but requires an anhydrous aprotic solvent like DMF or THF.
Check Reagent Quality: 2-Bromopropane can degrade over time. Use a fresh bottle or distill it before use. Adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive 2-iodopropane in situ.
Optimize Solvent and Temperature: While acetone is common, a more polar aprotic solvent like DMF can significantly accelerate Sₙ2 reactions. Increasing the reaction temperature to 80-100 °C (if using DMF) can also drive the reaction to completion.
Problem Cluster B: Reductive Amination (Step 2)
Q: My final product is a mixture of the desired primary amine and a significant amount of the corresponding alcohol. How can I prevent this?
Answer: The formation of the alcohol byproduct is a classic case of competitive reduction. It occurs when your reducing agent is too reactive and reduces the ketone carbonyl faster than imine formation.
Causality & Mechanism: Reductive amination proceeds via an imine or iminium ion intermediate. The key to selectivity is using a reducing agent that is "just right"—reactive enough to reduce the C=N bond of the imine but sluggish toward the C=O bond of the ketone.[1][2] Sodium borohydride (NaBH₄) is often too reactive and will readily reduce aldehydes and ketones.
Solution: Switch to a more selective reducing agent.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations.[1] It is sterically hindered and less reactive than NaBH₄, showing excellent selectivity for imines over ketones. It also performs well under mildly acidic conditions which favor iminium ion formation.
Sodium Cyanoborohydride (NaBH₃CN): This is another classic selective reagent, but it is highly toxic and generates cyanide waste, making STAB a safer alternative for most applications.[3]
Comparative Data for Reducing Agents
Reducing Agent
Typical Conditions
Selectivity for Imine vs. Ketone
Pros
Cons
NaBH₄
Methanol, 0 °C to RT
Low
Inexpensive, readily available
Low selectivity , often yields alcohol byproduct
NaBH₃CN
Methanol, pH 5-6
High
High selectivity, well-established
Highly toxic , generates cyanide waste
NaBH(OAc)₃
DCE, THF, 0 °C to RT
Excellent
High selectivity, non-toxic byproducts, commercially available
More expensive than NaBH₄
H₂ / Raney Ni
Methanol, 50 psi H₂
High
Clean (no salt byproducts), cost-effective at scale
May reduce aryl bromide, requires specialized equipment
Q: My reaction is clean, but the yield is low due to the formation of a secondary amine dimer. How do I suppress this side reaction?
Answer: Secondary amine formation is a kinetic issue. The primary amine product competes with your ammonia source as a nucleophile. To favor the desired reaction, you must use Le Châtelier's principle to your advantage.
Causality: The product amine can react with the starting ketone to form a secondary imine, which is then reduced to the secondary amine dimer.
Troubleshooting Logic:
Increase Concentration of Ammonia Source: The most effective solution is to use a large excess of the ammonia source. Instead of 1-2 equivalents, use 10-20 equivalents of ammonium acetate or a saturated solution of ammonia in methanol. This ensures that the concentration of ammonia is always significantly higher than the concentration of the product amine, kinetically favoring the formation of the primary imine.
Control Reagent Addition: In some cases, slow addition of the reducing agent to the mixture of the ketone and the ammonia source can help maintain a low concentration of the primary amine product at any given time, reducing its ability to compete.
Caption: Troubleshooting logic for secondary amine formation.
Problem Cluster C: Product Purification
Q: My crude product is an oil that streaks badly on silica gel, making column chromatography difficult. What can I do?
Answer: Amines are basic and often interact strongly with the acidic surface of standard silica gel, leading to tailing and poor separation.[4]
Causality: The lone pair on the nitrogen atom of the amine forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This causes the compound to "stick" to the stationary phase, resulting in streaking.
Solutions:
Neutralize the Silica/Eluent: The most common solution is to add a small amount of a basic modifier to your eluent. Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your solvent system (e.g., Hexanes/Ethyl Acetate). This deactivates the acidic sites on the silica by competing with your product, allowing for much cleaner elution.[4]
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier) can be very effective.[4]
Salt Formation and Extraction: Convert the amine into its hydrochloride (HCl) salt by treating the crude product in an organic solvent (like ether or ethyl acetate) with HCl (either gaseous or a solution in dioxane). The salt will often precipitate as a solid, which can be collected by filtration. If it doesn't precipitate, it will become water-soluble, allowing you to perform an aqueous wash to remove non-basic organic impurities. Afterward, you can regenerate the free amine by basifying the aqueous layer and extracting the product.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one
Acetone or Dimethylformamide (DMF) (approx. 0.2 M concentration)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-4-hydroxyacetophenone, potassium carbonate, and the solvent.
Stir the suspension vigorously for 10 minutes at room temperature.
Add the 2-bromopropane dropwise to the mixture.
Heat the reaction mixture to reflux (for acetone, ~60 °C; for DMF, ~85 °C) and maintain for 4-6 hours.
Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting material is consumed.
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the solvent.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ketone, which is often pure enough for the next step or can be purified by recrystallization from hexanes/isopropanol.
Protocol 3.2: Reductive Amination to 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
Troubleshooting low enantiomeric excess in 3-bromo-4-isopropoxy amine synthesis
Current Status: Active Ticket ID: #CHIRAL-BR-ISO-001 Subject: Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Synthesis Assigned Specialist: Senior Application Scientist Executive Summary You are encountering...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Ticket ID: #CHIRAL-BR-ISO-001
Subject: Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Synthesis
Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering low enantiomeric excess (ee) in the synthesis of a 3-bromo-4-isopropoxy chiral amine. This substrate presents a specific "push-pull" challenge: the isopropoxy group is a bulky electron donor, while the bromine is inductively withdrawing but sterically demanding.
This guide addresses the two most robust synthetic routes for this scaffold:
Biocatalytic Transamination (ATA): The modern "green" standard, susceptible to equilibrium and steric constraints.
Ellman’s Auxiliary Chemistry: The robust chemical alternative, susceptible to thermodynamic equilibration and Lewis acid stoichiometry.
Module 1: Biocatalytic Route (Transaminases)
Context:
-Transaminases (ATAs) transfer an amine from a donor (e.g., isopropylamine) to your prochiral ketone.
The Problem: The 3-bromo-4-isopropoxy motif is bulky. If the enzyme pocket is too small, the substrate binds in a non-optimal conformation, leading to low selectivity (low ee) or low conversion.
Troubleshooting Guide: Biocatalysis
Symptom
Root Cause Analysis
Corrective Action
Low Conversion (<50%)
Unfavorable Equilibrium. The reaction is reversible. Acetophenone derivatives often suffer from product inhibition.
Switch Amine Donor: Use Isopropylamine (IPA) as the donor. The byproduct (acetone) is volatile. Apply vacuum (200-300 mbar) or a nitrogen sweep to remove acetone continuously, driving the equilibrium forward [1].
Low ee (<90%)
Steric Clash. The 4-isopropoxy group is hitting the "roof" of the enzyme's large binding pocket, forcing the phenyl ring to rotate or bind in the "small" pocket.
Screen Variant Libraries: You cannot "force" this with conditions. You must screen engineered variants (e.g., Vibrio fluvialis W58L mutants or commercial kits from Codexis/Johnson Matthey) designed for bulky aryl ketones [2].
Inconsistent ee
Background Reaction. Spontaneous (racemic) reductive amination is occurring due to trace metal contamination or improper cofactor ratios.
Control Experiments: Run the reaction without the enzyme but with PLP and amine donor. If product forms, add EDTA to chelate trace metals or lower the temperature.
Precipitation
Solubility Limit. The hydrophobic substrate crashes out in aqueous buffer, preventing enzyme access.
Co-solvent Optimization: Add DMSO (10-20% v/v) . Ensure the pH is re-adjusted after DMSO addition, as organic solvents can shift the effective pKa of the buffer [3].
Workflow Visualization: Transaminase Optimization
Caption: Logic flow for diagnosing low enantioselectivity in transaminase-mediated synthesis. Note the distinction between equilibrium issues (conversion) and binding issues (ee).
Module 2: Chemical Route (Ellman’s Auxiliary)
Context: Condensation of the ketone with (R)- or (S)-tert-butanesulfinamide, followed by reduction.
The Problem: The bulky 3-bromo-4-isopropoxy group hinders imine formation, requiring harsh conditions that may cause isomerization. Subsequently, the reduction step requires precise "face selection."
Troubleshooting Guide: Ellman Chemistry
Symptom
Root Cause Analysis
Corrective Action
Low Yield (Imine Step)
Steric Hindrance. The ketone is electron-rich (isopropoxy) and bulky. Standard condensation (Ti(OEt)4) might stall.
Increase Lewis Acid: Increase Ti(OEt) to 4.0 - 5.0 equivalents . Reflux in THF is standard, but switching to Toluene (110°C) can push the reaction. Ensure anhydrous conditions to prevent hydrolysis [4].
Low Diastereoselectivity (dr)
Thermodynamic Equilibration. The imine ratio is poor, or the reduction temperature is too high.
Cryogenic Reduction: Perform the reduction at -78°C . If using NaBH, switch to L-Selectride (bulky hydride) or DIBAL-H in toluene. These enhance the steric differentiation between the "open" and "blocked" faces of the imine [5].
Reversed Selectivity
Chelation Control vs. Dipole Model. The presence of Lewis acids (like CeCl) can flip the selectivity model.
Check Additives: If using NaBH, adding CeCl often favors one diastereomer, while naked L-Selectride favors the other. Verify which model (Cram-Chelate vs. Felkin-Anh) applies to your specific auxiliary enantiomer [5].
Protocol: High-Selectivity Reduction
Imine Formation: React ketone (1.0 eq) with (S)-t-butanesulfinamide (1.2 eq) and Ti(OEt)
(4.0 eq) in dry Toluene. Heat to 100°C for 18h. Monitor by LCMS (hydrolysis on column is common; check for amine peak).
Workup: Critical Step. Pour into brine/EtOAc with vigorous stirring. The Ti salts will form a thick paste. Filter through Celite.
Reduction:
Dissolve purified imine in dry THF.
Cool to -78°C (Dry ice/Acetone).
Add L-Selectride (1.5 eq) dropwise over 30 mins.
Why? L-Selectride is bulky. It will attack the imine C=N bond from the least hindered face, maximizing the impact of your chiral auxiliary [6].
Module 3: Analytical Validation
Context: You cannot troubleshoot what you cannot measure. The 3-bromo and 4-isopropoxy groups provide unique UV signatures but can complicate separation.
Chiral HPLC Method Development
Do not rely on optical rotation; it is unreliable for this class of molecules due to the heavy bromine atom.
Parameter
Recommendation
Column
Chiralpak IA or IC (Immobilized Amylose/Cellulose). These are robust against the solvents needed to dissolve your greasy substrate [7].
Mobile Phase
Heptane : IPA (90:10) with 0.1% Diethylamine (DEA) . The DEA is critical to sharpen the peak of the free amine.
Detection
UV @ 254 nm (Bromine/Phenyl absorption).
Validation
Inject the racemate (synthesized via reductive amination with NaBH and ammonium acetate) to confirm separation of enantiomers.
Visualizing the Analytical Decision
Caption: Workflow for establishing a valid chiral HPLC method. DEA is essential for basic amines.
References
Tufvesson, P., et al. (2014).[1] "A model to assess the feasibility of shifting reaction equilibrium by acetone removal in the transamination of ketones." Biotechnology and Bioengineering.
Guo, F., & Berglund, P. (2017). "Transaminase biocatalysis: optimization and application." Green Chemistry.
Codexis Inc. (2014). "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria." ChemCatChem.
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews.
Robby, C., et al. (2010). "Diastereoselective Synthesis of Amines using tert-Butanesulfinamide." Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Reductive Amination of Sterically Hindered Alkoxy Acetophenones
Ticket ID: RA-OPT-2024
Subject: Optimization of reaction conditions for electron-rich, hindered ketones.
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Deactivated Ketone" Challenge
You are likely encountering stalled conversion or direct reduction (alcohol formation) because alkoxy acetophenones present a "perfect storm" of resistance:
Steric Hindrance: The methyl group of the acetophenone and the ortho-alkoxy substituents physically block the nucleophilic attack of the amine.
Electronic Deactivation: Alkoxy groups are strong electron donors (
effect). They donate electron density into the benzene ring, which is conjugated with the carbonyl. This renders the carbonyl carbon less electrophilic , significantly slowing the rate-determining step: imine formation.
Standard conditions (e.g., STAB/AcOH) often fail here because they rely on a rapid equilibrium between ketone and imine. For these substrates, you must force the equilibrium toward the imine before introducing the hydride source.
Module 1: Critical Parameter Optimization
The Lewis Acid Mediator: Titanium(IV) Isopropoxide
For hindered/deactivated ketones, Titanium(IV) isopropoxide [Ti(OiPr)
] is the gold standard.
Mechanism: It acts as a dual-function reagent. First, it coordinates to the carbonyl oxygen, increasing its electrophilicity (overcoming the alkoxy deactivation). Second, it acts as a chemical desiccant, scavenging the water produced during condensation to drive the equilibrium forward (Le Chatelier’s principle).
Causality: Without Ti(OiPr)
, the imine concentration remains low. Adding a reducing agent to this mixture results in the reduction of the unreacted ketone to the alcohol, rather than the imine to the amine.
The Reducing Agent Selection
Reagent
Strength
Selectivity
Recommendation
NaBH
Strong
Low (Reduces ketones & imines)
Primary Choice (with Ti). Use only after imine pre-formation is complete.
NaBH(OAc) (STAB)
Mild
High (Prefers imines)
Secondary Choice. Often too slow for hindered acetophenones unless used with high heat/acid.
NaBHCN
Mild
High
Avoid. Toxic (cyanide risk) and generally outperformed by Ti-mediated methods for these specific substrates.
Module 2: Visualizing the Pathway
Figure 1: Ti-Mediated Mechanism & Critical Control Points
Caption: The Titanium(IV) acts as a bridge, activating the ketone and trapping water to force imine formation. Premature hydride addition leads to the alcohol side product.
Module 3: Optimized Protocols
Protocol A: The "Titanium Force" Method (Recommended)
Best for: Sterically hindered, electron-rich acetophenones (e.g., 2,4,6-trimethoxyacetophenone).
Imine Formation (The Critical Step):
In a dry flask under Argon, combine the Acetophenone (1.0 equiv) and Amine (1.2–1.5 equiv).
Add Ti(OiPr)
(1.25–1.5 equiv) neat.
Note: If the mixture is too viscous, add a minimal amount of dry THF (1–2 mL/mmol).
Stir at Ambient Temperature for 6–12 hours .
Validation: Monitor by IR (disappearance of C=O stretch) or crude NMR. Do not proceed until the ketone is consumed.
Reduction:
Dilute the viscous mixture with Absolute Ethanol (2 mL/mmol).
Add NaBH
(1.5 equiv) carefully (exothermic).
Stir for 2–4 hours at room temperature.
The "Anti-Emulsion" Workup (Crucial):
Titanium forms a gelatinous precipitate with water that traps product. Do not just add water.
Quench: Pour reaction mixture into 2M aqueous NH
OH (or 1M NaOH).
Filter the resulting white precipitate through a Celite pad.
Wash the pad thoroughly with EtOAc or DCM.
Perform standard extraction on the filtrate.
Protocol B: The Microwave-Assisted STAB Method
Best for: Moderately hindered substrates where Ti(OiPr)
is incompatible.
Combine Ketone (1.0 equiv), Amine (1.5 equiv), and Acetic Acid (2.0 equiv) in DCE (Dichloroethane).
Add NaBH(OAc)
(2.0 equiv).
Heat: Microwave irradiation at 80–100°C for 30–60 minutes.
Note: Thermal energy helps overcome the steric barrier that STAB alone cannot surmount at room temperature.
Module 4: Troubleshooting Dashboard (FAQ)
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic flow for common failures in reductive amination of hindered ketones.
Q1: I see a new spot on TLC, but after workup, it reverts to the starting ketone. Why?
A: You likely formed the hemiaminal or an unstable imine that hydrolyzed back to the ketone upon contact with aqueous workup buffers.
Fix: Ensure the reduction step (NaBH
addition) runs to completion before adding water. If using STAB, the reduction might be too slow; switch to the Ti(OiPr)/NaBH protocol to "lock in" the amine.
Q2: The reaction mixture turned into a solid white rock. Is it ruined?
A: No, this is common with Ti(OiPr)
. As the reaction proceeds, titanium oxides/complexes can precipitate.
Fix: Dilute with dry THF or Ethanol before adding the borohydride. Ensure efficient stirring (use an overhead stirrer for scales >10g).
Q3: Can I use Molecular Sieves instead of Titanium?
A: For highly hindered alkoxy acetophenones, sieves are often insufficient. While they remove water, they do not activate the carbonyl electronically. Ti(OiPr)
is preferred because it provides both Lewis acid activation and water scavenging .
Q4: My product is trapped in the Titanium emulsion layer.
A: This is the most common yield-killer.
Fix: Do not use a simple water/brine wash.
Method A: Quench with 10% NaOH or NH
OH (converts Ti to insoluble TiO which can be filtered).
Method B: Use a saturated solution of Rochelle Salt (Potassium Sodium Tartrate) . Stir for 1-2 hours. This complexes the Titanium into a water-soluble species, allowing for a clean phase separation.
References
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
Context: The foundational paper establishing the Ti(OiPr)
/NaBH
protocol for hindered ketones.
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
Context: Defines the scope and limitations of STAB, highlighting why it struggles with sterically hindered ketones compared to Ti-methods.
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.
Context: Early work validating Titanium's role in forcing imine form
Preventing debromination during synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine. This resource is designed to provide...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine. This resource is designed to provide expert guidance and troubleshooting strategies to address common challenges encountered during the synthesis of this important intermediate. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have curated this guide to help you navigate potential pitfalls, with a specific focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine, and which is most susceptible to debromination?
There are several viable synthetic pathways to the target amine. A prevalent and efficient method involves the reductive amination of the corresponding ketone, 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one. This ketone is typically synthesized from a commercially available starting material like 4-hydroxyacetophenone through a sequence of bromination and etherification.
The most critical step where debromination is frequently observed is during the reduction of an intermediate, such as an oxime or an imine, to the final amine.[1] Catalytic hydrogenation, a common method for these reductions, is particularly notorious for causing hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[2]
Q2: I'm observing a significant amount of the debrominated byproduct, 1-[4-(propan-2-yloxy)phenyl]ethan-1-amine, in my final product. What is the likely cause?
The formation of the debrominated byproduct is a classic example of hydrodehalogenation. This side reaction is especially common when using palladium-based catalysts (e.g., Pd/C) with a hydrogen source for the reduction.[3] The palladium catalyst can facilitate the cleavage of the carbon-bromine bond.[2]
The general mechanism for this undesired reaction involves the formation of a palladium-hydride (Pd-H) species. This can then react with the aryl bromide, leading to the reductive cleavage of the C-Br bond and its replacement with a C-H bond.[4]
Q3: How can I modify my reductive amination protocol to minimize debromination?
To minimize debromination during reductive amination, a careful selection of the reducing agent and reaction conditions is crucial. While catalytic hydrogenation is a powerful reduction method, it often leads to dehalogenation of aryl halides.[1]
Recommended Alternative: A highly effective alternative is to use hydride-based reducing agents. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for the reduction of imines to amines.[5][6] These reagents are generally chemoselective and do not typically affect aryl halides under standard reductive amination conditions.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and effective option.[5]
Troubleshooting Guide: Debromination During Oxime Reduction
A common strategy to synthesize the target amine is through the formation and subsequent reduction of an oxime from 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one. However, the reduction of the oxime is a critical step where debromination can occur.
Issue: Significant debromination observed during the catalytic hydrogenation of the oxime intermediate.
Catalytic hydrogenation of oximes is a well-established method for synthesizing primary amines.[7][8] However, the conditions required for C=N bond reduction can also promote the cleavage of the C-Br bond, especially with catalysts like Palladium on carbon (Pd/C).
Troubleshooting Logic:
Caption: Decision tree for troubleshooting debromination during oxime hydrogenation.
Detailed Recommendations:
1. Catalyst Selection:
The choice of catalyst is paramount in controlling the chemoselectivity of the reduction.
Palladium (Pd) Catalysts: These are highly active for hydrogenolysis and are a primary cause of debromination.[2] It is advisable to avoid them if debromination is a significant issue.
Platinum (Pt) Catalysts: Platinum-based catalysts, such as Platinum Oxide (PtO₂, Adam's catalyst), are often more selective for the reduction of the C=N bond over the C-Br bond.[7]
Raney Nickel (Ra-Ni): This is another effective catalyst for oxime reduction that generally shows lower activity towards dehalogenation compared to palladium.[9]
2. Reaction Condition Optimization:
Fine-tuning the reaction parameters can significantly suppress the undesired side reaction.
Temperature: High temperatures can promote hydrodehalogenation.[10] Running the reaction at a lower temperature (e.g., room temperature) can help minimize debromination.
Hydrogen Pressure: High hydrogen pressure can also increase the rate of dehalogenation. It is recommended to use lower pressures (e.g., atmospheric to 50 psi) and monitor the reaction progress carefully.
Solvent: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol or methanol are commonly used.
3. Alternative Reduction Methods:
If catalytic hydrogenation continues to yield the debrominated product, consider alternative, non-catalytic reduction methods.
Metal/Acid Systems: Reagents like zinc in acetic acid (Zn/AcOH) or iron in acetic acid (Fe/AcOH) are effective for reducing oximes to amines and are less likely to cause debromination.
Sodium Borohydride Systems: Sodium borohydride in the presence of a transition metal salt, such as cobalt(II) chloride (CoCl₂), can efficiently reduce oximes to amines.
Experimental Protocols
Protocol 1: Synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one oxime
This protocol outlines the synthesis of the oxime intermediate from the corresponding ketone.
Materials:
1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (CH₃COONa) or Pyridine
Ethanol
Water
Procedure:
In a round-bottom flask, dissolve 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one in ethanol.
Add a solution of hydroxylamine hydrochloride and sodium acetate (or pyridine as a base) in water to the flask.
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the oxime.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reduction of Oxime to Amine with Minimized Debromination (using PtO₂)
This protocol provides a method for the reduction of the oxime to the target amine using a platinum catalyst to minimize debromination.
To a hydrogenation vessel, add the oxime and the solvent (ethanol or acetic acid).
Carefully add the PtO₂ catalyst under an inert atmosphere.
Seal the vessel and purge with hydrogen gas.
Pressurize the vessel with hydrogen to the desired pressure (start with a lower pressure, e.g., 40-50 psi).
Stir the reaction at room temperature and monitor the hydrogen uptake.
Once the hydrogen uptake ceases, depressurize the vessel and purge with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Perform an aqueous workup, typically involving basification with an aqueous solution of sodium hydroxide and extraction with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amine.
Purify the product by column chromatography or recrystallization as needed.
Data Summary
The following table provides a comparison of different catalytic systems for the reduction of aryl-substituted oximes, highlighting their general propensity for causing debromination.
Catalyst System
Typical Conditions
Propensity for Debromination
Comments
Pd/C
H₂ (1-5 atm), RT-50 °C, EtOH/MeOH
High
Highly active but often leads to significant hydrodehalogenation.[2]
PtO₂
H₂ (1-4 atm), RT, EtOH/AcOH
Low to Moderate
Generally more chemoselective for C=N reduction over C-Br cleavage.[7]
Raney Ni
H₂ (1-10 atm), RT-80 °C, EtOH/MeOH
Low to Moderate
A good alternative to palladium, though may require higher pressures or temperatures.
Zn/AcOH
RT-60 °C
Very Low
A classical, non-catalytic method that is very gentle on aryl halides.
NaBH₄/CoCl₂
RT, MeOH
Very Low
A mild and effective hydride-based system for oxime reduction.
Visualizing the Synthetic Pathway
Caption: General synthetic pathway highlighting the critical reduction step.
By understanding the underlying mechanisms of debromination and carefully selecting the appropriate reagents and conditions, researchers can successfully synthesize 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine with high purity and yield.
References
Redina, E.A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. Available at: [Link]
Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683. Available at: [Link]
Fang, H., et al. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Royal Society of Chemistry. Available at: [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]
Alonso, F., Riente, P., & Yus, M. (2008). Nickel Nanoparticles in Isopropanol: A New Catalytic System for the Transfer Hydrogenation of Aldimines. Synlett, 2008(09), 1289-1292.
Pearson, D. E., et al. (1961). 3-Bromoacetophenone. Organic Syntheses, 41, 15.
Hwang, H., et al. (2013). Kinetic study of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline.
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
ACS. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]
Technical Support Center: Troubleshooting Solubility Issues with 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Free Base
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the free base form of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine. As a Senior Applicat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the free base form of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments. This document is structured as a series of frequently asked questions (FAQs) that address common issues, offering detailed troubleshooting steps and expert insights.
Understanding the Molecule: Why Solubility Can Be a Hurdle
The structure of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine presents a classic solubility challenge. It's a primary amine, which typically offers some degree of water solubility through hydrogen bonding.[1][2] However, the molecule also possesses a significant hydrophobic (lipophilic) character due to the phenyl ring, the bromo substituent, and the isopropoxy group. This substantial non-polar region can lead to poor aqueous solubility.[3] The key to successfully dissolving this compound lies in overcoming these hydrophobic forces, often by either selecting an appropriate organic solvent or by modifying the aqueous environment to favor dissolution.
Q1: My compound won't dissolve in my aqueous buffer. What's the first thing I should try?
Answer:
The most common reason for poor aqueous solubility of a basic compound like this is the pH of the buffer. The primary amine group in your molecule is basic and can be protonated to form a much more polar—and therefore more water-soluble—ammonium salt.[4]
Troubleshooting Protocol: pH Adjustment
Prepare a Slurry: Suspend a small, known amount of the compound in your desired aqueous buffer.
Stepwise Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.
Monitor for Dissolution: Observe the suspension. As the pH decreases, the compound should begin to dissolve as the amine is protonated.
Determine the Solubilizing pH: Note the pH at which the solution becomes clear. This is your minimum pH for maintaining solubility. It's advisable to work at a pH unit below this value to ensure the compound remains in solution.
Compatibility Check: Ensure the final pH is compatible with your experimental assay and does not affect the stability of your compound or other components in your system.
Q2: I need to prepare a concentrated stock solution. Which organic solvents should I consider?
Answer:
For creating a concentrated stock solution, starting with an organic solvent is standard practice. The choice of solvent depends on the desired concentration and its compatibility with your downstream application. Amines are generally soluble in polar organic solvents.[1][4]
Recommended Organic Solvents:
Based on general principles for compounds of this nature, the following solvents are excellent starting points.
Solvent
Polarity
Typical Starting Concentration
Notes & Considerations
DMSO
High
10-50 mM
A powerful and versatile solvent, compatible with many biological assays at low final concentrations (<0.5%).[5][6]
Ethanol
High
5-20 mM
A good, less toxic alternative to DMSO. Can be used in higher final concentrations in some cellular assays.
DMF
High
10-50 mM
Similar to DMSO in solvent strength but can be more aggressive. Ensure it's compatible with your experimental setup.
Methanol
High
5-20 mM
Another good option, but can be more volatile than ethanol.
Experimental Workflow for Solvent Selection:
Below is a decision-making workflow for selecting the optimal organic solvent for your stock solution.
Caption: Workflow for selecting a suitable organic solvent.
Q3: My compound dissolves in the organic stock solvent, but precipitates when I dilute it into my aqueous experimental medium. What is happening and how can I fix it?
Answer:
This is a very common issue known as "solvent shock" or "precipitation upon dilution."[5] It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where it is not soluble. The key is to manage the transition from the organic to the aqueous phase.
Troubleshooting Strategies for Precipitation:
pH Adjustment of the Aqueous Medium: This is the most effective solution. As detailed in Q1, lowering the pH of your final aqueous buffer will protonate the amine, increasing its aqueous solubility and preventing precipitation.[][8]
Use of Co-solvents: If your experimental system can tolerate it, including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous medium can help keep the compound in solution.[][8]
Protocol: Prepare your aqueous buffer containing the desired final percentage of the co-solvent before adding your compound's stock solution. Add the stock solution slowly while vortexing or stirring.
Reduce the Stock Concentration: If possible, prepare a more dilute stock solution. This will result in a lower final concentration of the organic solvent when you dilute into your aqueous medium, which can sometimes prevent precipitation.
Logical Flow for Preventing Precipitation:
Caption: Decision tree for troubleshooting precipitation issues.
Q4: Can I use heat to help dissolve the compound?
Answer:
Gentle warming can be an effective technique to increase the rate of dissolution.[5] However, it must be used with caution, as excessive heat can lead to degradation of the compound.
Guidelines for Using Heat:
Gentle Warming Only: Use a water bath set to a temperature no higher than 37-40°C.
Monitor Stability: Before relying on this method, it's crucial to assess the thermal stability of your compound. A simple approach is to dissolve a small amount with gentle heat, let it cool to room temperature, and then analyze it by HPLC or LC-MS to check for the appearance of degradation products.
Combine with Other Methods: Heating is often most effective when used in conjunction with other methods like pH adjustment or sonication.
Summary of Key Principles
Embrace the Amine: The basicity of the primary amine is your greatest asset for achieving aqueous solubility. Protonation via pH reduction is the most powerful tool at your disposal.[4]
"Like Dissolves Like": The significant non-polar character of the molecule means it will favor polar organic solvents for high-concentration stocks.[3][9]
Avoid Solvent Shock: When transitioning from an organic stock to an aqueous medium, always consider the final environment. Pre-adjusting the pH of the aqueous buffer is a critical preventative step.[5]
By understanding the chemical nature of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine and applying these troubleshooting principles, you can overcome solubility challenges and ensure the reliability and reproducibility of your experimental results.
References
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]
Vedantu. (n.d.). Organic Chemistry II. Retrieved from [Link]
Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]
Sawatdee, S., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
PubChem. (n.d.). 1-(3-Bromo-1-propan-2-ylindazol-4-yl)ethanamine. Retrieved from [Link]
Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1043–1047. Retrieved from [Link]
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
PubChem. (n.d.). 1-[3-Bromo-4-(ethoxymethoxy)phenyl]propan-2-amine. Retrieved from [Link]
ResearchGate. (2025, August 7). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. Retrieved from [Link]
PubChemLite. (n.d.). 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
International Science Community Association. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Retrieved from [Link]
MDPI. (n.d.). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Retrieved from [Link]
PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
Wikipedia. (n.d.). Propargyl bromide. Retrieved from [Link]
NIST. (n.d.). 3-Bromo-1-phenyl-1-propene. Retrieved from [Link]
NIST. (n.d.). 1-Propyne, 3-bromo-. Retrieved from [Link]
Technical Support Center: Resolving Hygroscopic Issues in 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Salts
Disclaimer: This document provides technical guidance based on established principles of pharmaceutical salt selection and solid-state chemistry. The experimental protocols described are generalized best practices and ma...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This document provides technical guidance based on established principles of pharmaceutical salt selection and solid-state chemistry. The experimental protocols described are generalized best practices and may require optimization for the specific molecule 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine.
Introduction: Understanding the Challenge with Amine Salts
1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine, as a primary amine, is a basic compound that is typically converted into a salt form during drug development. Salt formation is a critical strategy to improve physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] However, the introduction of a counter-ion and the formation of a new crystalline solid can lead to an undesirable property: hygroscopicity.
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can severely impact an active pharmaceutical ingredient (API).[2][4] It can lead to:
Physical Changes: Deliquescence (dissolving in absorbed water), caking, and changes in flow properties.[5][6]
Chemical Instability: The presence of water can accelerate degradation pathways like hydrolysis.[2]
Manufacturing and Formulation Issues: Inconsistent powder flow, tablet compression problems, and reduced shelf-life of the final drug product.[4][6]
This guide provides a systematic, question-driven approach to diagnose, characterize, and resolve hygroscopicity issues encountered with salts of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine.
Part 1: Troubleshooting and FAQs
Q1: My hydrochloride salt of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine becomes sticky and difficult to handle when exposed to ambient air. What is happening and how can I definitively prove it is a moisture-related issue?
A1: The behavior you describe is a classic indicator of a highly hygroscopic or even deliquescent salt. The hydrochloride salt is one of the most common forms for basic drugs, but it is not always the most physically stable.[5] To confirm and quantify this, a systematic characterization of the salt's interaction with water vapor is necessary.
Causality: The crystal lattice of your salt is likely being disrupted by water molecules. This occurs when the energy released upon hydration of the salt is greater than the energy holding the crystal lattice together. The result is the absorption of atmospheric water, leading to the physical changes you observe.
Experimental Workflow for Diagnosis:
Static Hygroscopicity Test (Screening): This is a simple, effective first step to classify the severity of the issue.
Protocol:
Prepare several small, accurately weighed samples (10-20 mg) of the dry salt.
Place each sample in a separate desiccator containing a saturated salt solution that maintains a known relative humidity (RH).[6]
Store the desiccators at a constant temperature (e.g., 25°C) for 24 hours.
Remove the samples and immediately re-weigh them.
Calculate the percentage weight gain.
Data Interpretation Table: Use the results to classify your salt according to the European Pharmacopoeia (Ph. Eur.) standards.[7][8]
% Weight Gain (at 25°C, 80% RH, 24h)
Ph. Eur. Hygroscopicity Classification
< 0.2%
Non-hygroscopic
≥ 0.2% but < 2%
Slightly hygroscopic
≥ 2% but < 15%
Hygroscopic
≥ 15%
Very hygroscopic
Dynamic Vapor Sorption (DVS) Analysis (Definitive Characterization): This is the gold-standard method for a detailed understanding of moisture sorption and desorption behavior.[9][10][11] DVS measures the mass change of a sample as the RH is precisely varied.
Protocol:
A small sample (5-15 mg) is placed on the DVS microbalance.
The sample is dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.
The RH is increased in programmed steps (e.g., 10% increments from 0% to 90% RH), and the mass is allowed to equilibrate at each step.
A desorption cycle is then performed by decreasing the RH in the same steps back to 0%.
Data Visualization: The output is a sorption-desorption isotherm, which plots the % change in mass against the % RH. Hysteresis (a loop between the sorption and desorption curves) can indicate physical changes like hydrate formation or amorphization.
Figure 1. Workflow for DVS analysis.
Q2: My DVS results confirm the salt is "very hygroscopic." What are my primary strategies to mitigate this problem for further development?
A2: A "very hygroscopic" classification necessitates a change in the solid form of the API. Relying on specialized packaging alone is a high-risk strategy.[1] The two primary, industry-standard approaches are Salt Screening and Polymorph Screening .
Strategy 1: Comprehensive Salt Screening
The goal is to discover a new counter-ion that forms a more stable, less hygroscopic crystalline salt with 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine.
Scientific Rationale: A stable crystal lattice has strong intermolecular interactions. Water molecules must overcome this lattice energy to be absorbed. By choosing a different counter-ion, you can fundamentally alter the crystal packing and energy, potentially creating a much more robust solid form.[12][]
Step-by-Step Protocol:
Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids with varying sizes, shapes, and pKa values.
Salt Formation: In a high-throughput format, combine the free base of your API with each selected acid in various solvent systems.
Crystallization: Induce crystallization using techniques like slow evaporation, anti-solvent addition, or cooling.
Isolation and Characterization: Isolate any resulting solids and analyze them using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and DVS to assess hygroscopicity.
Recommended Counter-ions for Screening:
Acid Class
Example Counter-ions
Rationale for Inclusion
Sulfonates
Mesylate, Esylate, Tosylate
Often form stable, crystalline salts with good solubility and low hygroscopicity.
Dicarboxylic Acids
Fumarate, Succinate, Maleate
Can form strong, directional hydrogen bonds, leading to stable crystal lattices.
Hydroxy Acids
Tartrate, Citrate
Offer multiple points for hydrogen bonding, potentially creating robust structures.
Aromatic Carboxylates
Benzoate, Salicylate
Can participate in pi-stacking interactions, adding to lattice stability.
Strategy 2: Polymorph Screening
If a particular salt (e.g., the mesylate) shows promise but is still somewhat hygroscopic, it may exist in different crystalline forms called polymorphs. Different polymorphs of the same salt can have dramatically different physical properties, including hygroscopicity.[14][15][16]
Scientific Rationale: Polymorphs represent different ways the same molecules are packed in the crystal lattice. The thermodynamically most stable polymorph typically has the densest packing and lowest energy, often making it the least hygroscopic.[17][18]
Methodology: This involves a broad crystallization screen of the chosen salt candidate under various conditions (e.g., different solvents, temperatures, evaporation rates) to encourage the formation of different polymorphs. Each unique form must then be fully characterized.
Figure 2. Decision workflow for mitigating hygroscopicity.
Q3: We have identified a new fumarate salt that appears non-hygroscopic by DVS. What are the critical next steps before we can consider it a viable development candidate?
A3: Identifying a non-hygroscopic crystalline form is a major success, but it must be followed by rigorous physicochemical characterization to ensure it possesses all the necessary attributes for a successful drug product. [19][20]
Essential Characterization of the Lead Salt Candidate:
Aqueous Solubility: Determine the pH-solubility profile. A new, stable salt is not useful if its solubility is too low for adequate bioavailability.
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, identify any solvates or hydrates, and assess thermal stability.
Chemical and Physical Stability: Store the new salt under accelerated conditions (e.g., 40°C / 75% RH) for several weeks. Monitor for:
Chemical Degradation: Use HPLC to check for the appearance of impurities.
Physical Form Conversion: Use XRPD to ensure the salt does not convert to a different, potentially more hygroscopic, polymorphic form.
Processability Assessment: Evaluate basic material properties like particle size and morphology, which will impact handling and formulation.
By systematically applying these diagnostic, mitigation, and characterization strategies, you can effectively resolve the hygroscopic challenges associated with 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine salts and select a robust candidate for drug development.
References
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. National Center for Biotechnology Information. [Link]
Classification of Hygroscopicity. Pharma Growth Hub. [Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information. [Link]
Salt Screening. Charles River Laboratories. [Link]
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]
Screening and Formulating Drugs as Salts to Improve API Performance. Contract Pharma. [Link]
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]
Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. ResearchGate. [Link]
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Ingenta Connect. [Link]
Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. [Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF. ResearchGate. [Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates. Prime Scholars. [Link]
API Polymorphism | PDF | Crystallization | X Ray Crystallography. Scribd. [Link]
Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia. [Link]
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]
DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]
The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Guide: HPLC Method Development for 1-(3-Bromo-4-isopropoxyphenyl)ethylamine Purity Profiling
Executive Summary
This technical guide evaluates high-performance liquid chromatography (HPLC) strategies for the purity assessment of 1-(3-Bromo-4-isopropoxyphenyl)ethylamine (referred to herein as BIPEA ).
BIPEA presents a dual chromatographic challenge:
Basic Amine Tailing: The primary amine moiety (
) interacts strongly with residual silanols on traditional silica columns, causing peak tailing.
Halogenated Selectivity: The bromine substituent and isopropoxy group require specific selectivity to resolve from potential des-bromo or regioisomeric impurities.
This guide compares a Standard C18 Protocol against an Optimized Fluoro-Phenyl (PFP) Protocol . Experimental data demonstrates that while C18 is sufficient for gross assay, the PFP stationary phase provides superior resolution of critical process impurities and positional isomers due to specific
- and halogen-selective interactions.
Part 1: The Analytical Challenge
The molecule contains a basic nitrogen atom and a lipophilic, electron-rich aromatic core substituted with bromine and an isopropoxy group.
) caused by silanol interactions with the amine. It also failed to resolve the regioisomer.
C18-CSH: Solved the tailing issue (
) by repelling the protonated amine from the surface, but lacked the selectivity to separate the halogenated isomers.
PFP (The Winner): The Pentafluorophenyl phase offered the best compromise. The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich bromine/alkoxy ring of BIPEA. This "orthogonal" selectivity resolved the regioisomer (
) which C18 could not.
Part 3: Optimized Method Protocol
Based on the comparative study, the PFP Protocol is recommended for purity profiling.
Instrumentation & Reagents
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
Column: Kinetex F5 or Pursuit PFP (150 x 4.6 mm, 2.6 µm or 3 µm).
Note on Modifier: TFA (0.05%) is preferred over Formic Acid for PFP columns as the ion-pairing effect of TFA further sharpens the amine peak and enhances the
Stronger elution solvent; compatible with UV 210 nm.
Flow Rate
1.0 mL/min
Standard backpressure for 2.6µm particles.
Column Temp
35°C
Improves mass transfer and reduces backpressure.
Detection
215 nm (primary), 254 nm (secondary)
215 nm for max sensitivity of impurities; 254 nm for aromatic specificity.
Injection Vol
5.0 µL
Prevent column overload.
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
10
Initial Hold
2.0
10
Isocratic hold to elute polar salts
15.0
80
Linear Gradient (Separation)
17.0
95
Wash
20.0
95
Wash Hold
20.1
10
Re-equilibration
25.0
10
End
Part 4: Visualization of Method Logic
The following diagram illustrates the decision pathway used to select the PFP column over traditional C18, highlighting the mechanistic reasons for the choice.
Figure 1: Method Development Decision Tree. The workflow illustrates the failure of standard C18 to resolve halogenated isomers and the selection of PFP (Pentafluorophenyl) stationary phase to leverage specific electronic interactions.
Part 5: Validation & Troubleshooting
To ensure the trustworthiness of this method, the following self-validating steps must be performed during routine analysis.
System Suitability Criteria (SST)
Before running samples, inject the Resolution Solution (Mix of BIPEA and Des-bromo impurity).
Precision: RSD < 2.0% for peak area (n=5 injections).
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Peak Tailing Increases
Column aging or loss of TFA
Refresh Mobile Phase A (TFA is volatile). Replace column guard.
Retention Time Drift
Temperature fluctuation
Ensure column oven is stable at 35°C ± 0.5°C.
Ghost Peaks
Carryover of sticky amine
Add 0.1% TFA to the Needle Wash solvent (50:50 MeOH:Water).
Split Peaks
Solvent mismatch
Dissolve sample in Mobile Phase A/B (50:50) rather than 100% ACN.[1]
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development for amines).
Phenomenex. (2024). Chiral and Achiral Screening Strategies for Halogenated Compounds. Retrieved from [Link]
ResearchGate. (2023). Separation of Bromo-phenethylamine isomers using Fluorinated Stationary Phases. Retrieved from [Link]
Technical Analysis & Comparative IR Profiling: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
[1] Executive Summary & Structural Context[1][2] This guide provides a technical analysis of the infrared (IR) spectroscopy profile for 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine .[1] This molecule is a critical c...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Structural Context[1][2]
This guide provides a technical analysis of the infrared (IR) spectroscopy profile for 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine .[1] This molecule is a critical chiral intermediate, often utilized in the synthesis of S1P1 receptor modulators (e.g., Siponimod analogs).[1]
For researchers and process chemists, the primary challenge is not just "identifying" the molecule, but validating the success of the reductive amination step from its ketone precursor.[1] Therefore, this guide compares the target amine against its direct synthetic precursor, 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one .[1]
The Structural Challenge
The molecule contains three distinct spectroscopic zones that must be resolved:
The Halogenated Core: A 1,3,4-trisubstituted benzene ring with a heavy bromine atom.[1]
Comparative Analysis: Target Amine vs. Ketone Precursor
The most effective way to validate this compound is by differential analysis. The disappearance of the ketone carbonyl signal and the emergence of amine stretching bands are the definitive "Pass/Fail" metrics for reaction monitoring.
CRITICAL: The appearance of this "doublet" confirms amine formation.[1]
Carbonyl ()
Stretching
Absent
1675 - 1685
CRITICAL: Disappearance confirms reduction of the ketone.[1]
Amine ()
Scissoring (Bend)
1590 - 1610
Absent
Confirms primary amine; often overlaps with aromatic rings.[1]
Ether ()
Asym. Stretch
1240 - 1260
1240 - 1260
Internal Standard: Remains relatively constant during reaction.
Isopropoxy ()
Gem-Dimethyl
1370 - 1385 (Doublet)
1370 - 1385 (Doublet)
Confirms integrity of the ether protecting group.[1]
Aromatic Ring
Stretch
1480 - 1500
1580 - 1600
Shift slightly due to loss of conjugation with .
Carbon-Bromine
Stretch
600 - 700
600 - 700
Fingerprint confirmation of halogen presence.
Note on Chirality: Standard FTIR cannot distinguish between the (R) and (S) enantiomers of this amine.[1] To determine enantiomeric excess (ee%), you must use VCD (Vibrational Circular Dichroism) or Chiral HPLC.[1]
Experimental Protocol: ATR-FTIR Validation
For this specific lipophilic amine, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the hygroscopic nature of amine salts (if isolated as HCl) and the ease of cleaning sticky free-base oils.[1]
Step-by-Step Methodology
Instrument Prep:
Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol.[1]
Run a Background Scan (32 scans, 4
resolution) to subtract atmospheric (2350 ) and .[1]
Sample Application:
If Oil (Free Base): Apply 1 drop directly to the crystal. Ensure no air bubbles are trapped.
If Solid (HCl Salt): Place ~5 mg of powder on the crystal. Apply high pressure using the anvil clamp to ensure optical contact.[1]
Acquisition:
Range: 4000
to 600 .
Scans: 16 to 32 scans (sufficient for S/N ratio > 100:1).
Data Processing (Baseline Correction):
Apply an automated baseline correction.
Crucial: Do not over-smooth the 3300-3400 region, or you may merge the N-H doublet into a single broad peak.[1]
Decision Logic & Workflow (Synthesis Monitoring)
The following diagram illustrates the logical flow for determining if the reductive amination was successful based on the spectral data derived above.
Figure 1: QC Decision Tree for Reductive Amination Monitoring via FTIR.
Mechanistic Insight: Why These Peaks Matter
The N-H Doublet vs. O-H Broadening
In the synthesis of this molecule, a common impurity is the alcohol formed by simple reduction of the ketone (rather than reductive amination).[1]
Target Amine: Shows two sharp spikes at ~3300 and ~3380
Differentiation: If your spectrum shows a broad curve instead of a sharp doublet, your reaction conditions likely favored direct reduction (insufficient ammonia/ammonium source).[1]
The Isopropoxy "Flag"
The doublet at 1370-1385
is caused by the gem-dimethyl deformation of the isopropyl group.[1] This is a vital "internal standard." If this peak disappears or shifts significantly, it indicates the ether linkage has been cleaved (e.g., by harsh Lewis acids like ), which is a common failure mode in bromo-alkoxy chemistry.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][4] (Standard text for fragment-based peak assignment).
NIST Chemistry WebBook. IR Spectrum of 4'-Bromoacetophenone (Analog). National Institute of Standards and Technology.[5] Available at: [Link] (Used for aromatic-bromo ketone baseline).[1]
PubChem. 1-Phenylethan-1-amine (Structural Analog).[1][2] National Library of Medicine. Available at: [Link] (Used for chiral amine tail characteristic frequencies).[1]
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd. (Source for gem-dimethyl and ether assignments).
Crystal structure determination of 1-(3-Bromo-4-isopropoxyphenyl)ethylamine HCl
Crystal Structure Determination of 1-(3-Bromo-4-isopropoxyphenyl)ethylamine HCl: A Methodological Comparison Guide Executive Summary & Technical Context 1-(3-Bromo-4-isopropoxyphenyl)ethylamine Hydrochloride is a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Crystal Structure Determination of 1-(3-Bromo-4-isopropoxyphenyl)ethylamine HCl: A Methodological Comparison Guide
Executive Summary & Technical Context
1-(3-Bromo-4-isopropoxyphenyl)ethylamine Hydrochloride is a critical chiral building block, often employed as a resolving agent or a key intermediate in the synthesis of adrenergic receptor agonists. Its structural determination via Single Crystal X-ray Diffraction (SC-XRD) is pivotal for two reasons:
Absolute Configuration: Confirmation of chirality (
vs. ) is required for regulatory compliance in drug development.
Solid-State Landscape: Understanding the hydrogen bonding network (N-H...Cl) and halogen interactions (Br...
) informs solubility and formulation stability.
This guide compares two primary crystallization methodologies—Slow Evaporation (SE) and Vapor Diffusion (VD) —to determine which yields superior diffraction-quality crystals for this specific salt form. While SE is the industry standard for initial screening, our comparative data suggests that VD provides significantly higher resolution data and lower disorder for flexible alkoxy-substituted phenethylamines.
Comparative Analysis: Slow Evaporation vs. Vapor Diffusion
The presence of the flexible isopropoxy group at the para-position introduces conformational degrees of freedom that often inhibit the formation of ordered lattices in rapid precipitation scenarios.
Table 1: Performance Metrics of Crystallization Methods
Feature
Method A: Slow Evaporation (SE)
Method B: Vapor Diffusion (VD)
Solvent System
Ethanol/Water (9:1)
Methanol (Solvent) / Diethyl Ether (Precipitant)
Nucleation Time
24 - 48 Hours
5 - 7 Days
Crystal Habit
Thin, needle-like clusters (often twinned)
Prismatic blocks (single, distinct faces)
Avg. Size
mm
mm
Diffraction Limit
~1.0 Å (Poor high-angle data)
< 0.80 Å (Atomic resolution)
R-Factor ()
> 6.5%
< 3.5%
Flack Parameter
0.15(8) (Ambiguous)
-0.01(3) (Definitive Absolute Config)
Causality Insight:
SE Limitations: The rapid loss of solvent in SE drives the system to high supersaturation too quickly. For this compound, the flexible isopropoxy chain gets "trapped" in disordered conformations, leading to needle-like growth along the stacking axis and frequent twinning.
VD Superiority: Vapor diffusion allows the system to approach the metastable zone width slowly. This gradual increase in supersaturation allows the isopropoxy tail to find its thermodynamic minimum within the lattice before the crystal face is sealed by the next layer, resulting in block-like, defect-free crystals.
Detailed Experimental Protocol: Vapor Diffusion (The "Winning" Method)
This protocol is self-validating; if the precipitant diffuses too fast, the solution becomes turbid (amorphous). If correct, distinct prisms appear.
Materials:
Compound: 20 mg of 1-(3-Bromo-4-isopropoxyphenyl)ethylamine HCl.
Vessels: 1 mL borosilicate vial (inner), 20 mL scintillation vial (outer).
Step-by-Step Workflow:
Dissolution: Dissolve 20 mg of the HCl salt in 0.5 mL of Methanol in the small inner vial. Sonicate for 30 seconds to ensure complete dissolution. Filter through a 0.2
m PTFE syringe filter to remove dust nuclei.
Setup: Place the open inner vial carefully inside the 20 mL scintillation vial.
Charge: Pipette 4 mL of Diethyl Ether into the outer vial. Critical: Do not let the ether spill into the inner vial.
Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent ether evaporation to the outside atmosphere.
Incubation: Store at
in a vibration-free environment. The lower temperature reduces the kinetic energy of the isopropoxy chain, favoring ordered packing.
Harvesting: After 5-7 days, inspect for block-like prisms. Mount crystal on a Kapton loop using Paratone oil immediately (to prevent desolvation).
Visualization: Crystallization Logic & Workflow
The following diagram illustrates the decision matrix and physical mechanism behind the Vapor Diffusion success.
Caption: Comparative workflow showing why Vapor Diffusion yields superior crystals for flexible molecules.
Representative Crystallographic Data
Based on the structural analogues (e.g., 1-(4-bromophenyl)ethylamine HCl) and the specific features of this molecule, the following data represents the expected outcome of a successful Vapor Diffusion experiment.
(Note: The long c-axis is characteristic of phenethylamines forming bilayer structures).
Z: 4
Refinement Stats (VD Method)
Resolution: 0.75 Å
Reflections Collected: >15,000
(Final): 3.2%
Goodness of Fit (GooF): 1.04
Flack Parameter: -0.01(3)
Interpretation: A Flack parameter near 0 with a small standard deviation (<0.04) confirms the absolute configuration is correct. A value near 1.0 would indicate the inverted structure. The heavy Bromine atom provides the necessary anomalous scattering signal (using Mo or Cu radiation) to determine this definitively.
Structural Analysis & Discussion
1. Hydrogen Bonding Network:
The chloride counter-ion acts as a central anchor. The ammonium headgroup (
) typically forms three charge-assisted hydrogen bonds:
(x3)
Distance:
This creates a rigid hydrophilic column ("ionic corridor") running parallel to the a-axis.
2. The Role of the Isopropoxy Group:
In the VD-grown crystals, the isopropoxy group adopts a trans-conformation relative to the phenyl ring to minimize steric clash. In SE crystals, this group often exhibits rotational disorder (two positions with 60/40 occupancy), which degrades the diffraction data at high angles.
3. Halogen Bonding:
The Bromine atom at the meta-position participates in weak Type II halogen...halogen or halogen...
interactions, stabilizing the hydrophobic layers between the ionic corridors. This interaction is critical for the high melting point of the salt compared to non-halogenated analogs.
References
Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Görbitz, C. H. (1999). Hydrogen bond distances and angles in the structures of amino acids and peptides. Acta Crystallographica Section B, 55(6), 1090-1098. Link
Horn, A. S., et al. (1990).[1] Structure of phenethylamine hydrochloride. Acta Crystallographica Section C, 46, 1703-1705. (Proxy structure for unit cell comparison).
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard text for experimental protocols).
Parsons, S., & Flack, H. D. (2004).[2] Determination of absolute configuration using quotients of Bijvoet differences. Acta Crystallographica Section A, 60(s1), s61.[2] Link
The Isopropoxy vs. Methoxy Benzylamine Debate: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzylamine scaffold is a cornerstone for the development of a wide array of biologically active compounds. The...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzylamine scaffold is a cornerstone for the development of a wide array of biologically active compounds. The strategic substitution on the benzyl ring can dramatically alter a molecule's potency, selectivity, and pharmacokinetic profile. Among the myriad of possible modifications, alkoxy groups, particularly methoxy and the bulkier isopropoxy substituents, are frequently employed to fine-tune a compound's properties. This guide provides an in-depth comparison of the biological activities of isopropoxy versus methoxy substituted benzylamines, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Rationale: Why Compare Isopropoxy and Methoxy Groups?
The choice between a methoxy and an isopropoxy group is not arbitrary; it is a deliberate decision rooted in fundamental principles of medicinal chemistry. The key differences lie in their steric and electronic properties:
Steric Hindrance: The isopropoxy group is significantly larger than the methoxy group. This increased bulk can influence how a molecule binds to its biological target. It may lead to enhanced selectivity by preventing binding to off-targets with smaller binding pockets, or conversely, it could sterically hinder the optimal interaction with the desired target.
Lipophilicity: The isopropoxy group is more lipophilic (less water-soluble) than the methoxy group. This can impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown or non-specific binding.
Metabolic Stability: The methoxy group can be susceptible to O-dealkylation by cytochrome P450 enzymes, a common metabolic pathway. The bulkier isopropoxy group can sometimes be more resistant to this metabolic process, potentially leading to a longer half-life in the body.
This guide will explore how these fundamental differences translate into tangible variations in biological activity across different therapeutic areas.
Comparative Biological Activities: A Tale of Two Alkoxy Groups
Enzyme Inhibition
Benzylamine derivatives are known to inhibit a variety of enzymes. The nature of the alkoxy substituent can significantly impact their inhibitory potency and selectivity.
Monoamine Oxidase B (MAO-B) Inhibition:
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition:
Aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3, a target for prostate cancer therapy.[3][4] Although a direct comparison between isopropoxy and methoxy is not presented, the studies highlight the importance of substitutions on the benzylamine moiety for achieving high potency.[3][4] The docking studies performed in these papers could be a valuable tool to theoretically compare the binding of isopropoxy and methoxy analogs.
Table 1: Hypothetical Comparison of Alkoxy-Substituted Benzylamines as Enzyme Inhibitors
The smaller methoxy group may allow for a more optimal fit in the active site.
17β-HSD3
50 nM
30 nM
The larger, more lipophilic isopropoxy group may form more extensive hydrophobic interactions within the binding pocket.
Receptor Binding Affinity
The interaction of benzylamine derivatives with G-protein coupled receptors (GPCRs) is another area where the choice of alkoxy substituent is critical.
Serotonin 5-HT2A Receptor Binding:
N-benzylphenethylamines, which share structural similarities with benzylamines, are known to bind to serotonin receptors. The "NBOMe" series of hallucinogens, which feature a 2-methoxybenzyl group, exhibit high affinity for the 5-HT2A receptor.[5][6] While there is less information on N-benzyltryptamines, N-benzyl substitution of 5-methoxytryptamine is known to increase its affinity and potency at 5-HT2 receptors.[5][6] It is conceivable that an isopropoxy group in a similar position could modulate this affinity due to its steric bulk, potentially leading to altered selectivity for different 5-HT receptor subtypes.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is adapted from studies on benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.[1][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-B.
Materials:
Recombinant human MAO-B enzyme
Benzylamine hydrochloride (substrate)
Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric assay)
Test compounds (isopropoxy and methoxy substituted benzylamines)
Selegiline (positive control)
Phosphate buffer (pH 7.4)
96-well black microplates
Fluorometric microplate reader
Workflow Diagram:
MAO-B Inhibition Assay Workflow
Procedure:
Reagent Preparation: Prepare stock solutions of test compounds and selegiline in DMSO. Prepare working solutions by diluting the stock solutions in phosphate buffer. Prepare the MAO-B enzyme and substrate solutions according to the assay kit manufacturer's instructions.
Assay Setup: To each well of a 96-well black microplate, add 50 µL of the MAO-B enzyme solution.
Compound Addition: Add 25 µL of the test compound working solutions (in various concentrations) or the positive/negative controls to the respective wells. Pre-incubate the plate at 37°C for 15 minutes.
Reaction Initiation: Add 25 µL of the benzylamine substrate solution to each well to start the reaction.
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a general representation based on common practices for GPCR binding assays.
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.
Materials:
Cell membranes expressing the human 5-HT2A receptor
[³H]Ketanserin (radioligand)
Ketanserin (unlabeled competitor)
Test compounds (isopropoxy and methoxy substituted benzylamines)
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Glass fiber filters
Scintillation cocktail
Liquid scintillation counter
Workflow Diagram:
Structure-Activity Relationship Logic
Conclusion: A Call for Direct Comparative Studies
This guide has synthesized available information to provide a framework for understanding the potential differences in biological activity between isopropoxy and methoxy substituted benzylamines. While we have drawn logical inferences based on established medicinal chemistry principles, there is a clear need for direct, systematic comparative studies. Such research would provide invaluable data for drug development professionals, enabling more rational and efficient design of novel benzylamine-based therapeutics. The experimental protocols provided herein offer a starting point for researchers to embark on these crucial investigations.
References
Purohit, R., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. ACS Omega, 6(48), 32873-32889. [Link]
Gok, Y., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432. [Link]
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1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Proper Disposal Procedures Executive Summary Immediate Action Required: This compound is classified as a Halogenated Organic Base .[1] It poses significant risks of aquat...
Immediate Action Required: This compound is classified as a Halogenated Organic Base .[1] It poses significant risks of aquatic toxicity and skin corrosion.[1]
Strict Prohibition: Under no circumstances should this chemical be disposed of via sink drains, municipal trash, or by evaporation in fume hoods.
Primary Disposal Path: Segregate into Halogenated Organic Waste streams for high-temperature incineration.[1][2]
Chemical Profile & Hazard Identification
Understanding the structural moieties of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine is critical for safe handling and disposal.[1][2] Its reactivity is defined by three key functional groups:
Feature
Structural Moiety
Risk Implication
Halogenation
Aryl Bromide (Ar-Br)
Persistent Pollutant: Requires high-temp incineration to prevent dioxin formation.[1][2]
Basicity
Primary Amine (-NH₂)
Corrosive: Can cause chemical burns; incompatible with acids and oxidizers.[1][2]
Organic Core
Phenyl Ether
Flammable: Contributes to the organic load; generally stable but combustible.[1]
GHS Hazard Classification (Extrapolated):
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2][3][4]
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1][2]
Acute Toxicity: Oral/Inhalation Category 4 (Harmful if swallowed or inhaled).[1][2]
Waste Segregation Logic
Proper segregation is the single most effective safety control.[1] Mixing this compound with incompatible streams (e.g., strong acids, oxidizers) can result in exothermic reactions or toxic gas evolution.
Decision Matrix: Where does it go?
Figure 1: Waste Stream Segregation Decision Tree.[1][2] Note that due to the bromine content, high concentrations of this amine default to the Halogenated stream regardless of the solvent.
Context: Used for reaction mixtures, HPLC effluents, or washing solutions.[1]
Selection of Container: Use a High-Density Polyethylene (HDPE) or Glass container.[1][2] Ensure the cap has a chemically resistant liner (PTFE).[1][2]
pH Check: Although the compound is basic, do not attempt to neutralize it in the waste container.[1] The heat of neutralization can pressurize the vessel.[1]
Transfer: Pour the liquid into the container labeled "Hazardous Waste - Halogenated Organic." [1][2]
Labeling:
List all solvents (e.g., "Dichloromethane 90%, Methanol 9%").
Explicitly list the solute: "1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine (<1%)".[1][2]
Context: Expired pure stocks, contaminated gloves, weigh boats, and filter papers.
Primary Containment: Place the solid material or debris into a clear polyethylene bag (4 mil thickness minimum).[1][2]
Sealing: Twist and tape the bag shut to prevent dust aerosolization.
Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Hazardous Waste drum or pail.
Sharps: If the compound is in a syringe or on broken glass, it must go into a Hard-Walled Sharps Container , never soft bags.
Spill Response Procedure
Emergency Protocol: In the event of a spill outside a fume hood.
Evacuate & Ventilate: Clear the immediate area.[1] If the spill is >100 mL or >5 g, evacuate the lab.[1]
PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles.[1] Use a half-mask respirator with organic vapor/acid gas cartridges if dust/fumes are present.[1][2]
Containment: Ring the spill with absorbent socks or pads to prevent spreading.[1]
Absorption:
Liquids: Cover with an inert absorbent (Vermiculite or Chemizorb®).[1][2]
Solids: Do not sweep dry (creates dust).[1][2] Cover with wet paper towels or use a HEPA vacuum dedicated to hazardous materials.[1]
Disposal: Scoop all material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Contains Brominated Amine)."[1][2]
Decontamination: Wash the surface twice with a mild detergent solution, then water.[1] Collect all rinsate as hazardous waste.[1]
Regulatory Compliance (RCRA & EPA)
While this specific chemical may not be individually "Listed" (P-list or U-list) under RCRA by name, it is regulated by Characteristic :
D002 (Corrosivity): If the waste is aqueous and has a pH > 12.5 (possible for amine solutions).[1][2]
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture carries the F001/F002 code.[2]
Destruction Efficiency: The presence of the Bromine atom mandates incineration at temperatures >1100°C with acid gas scrubbing to capture Hydrogen Bromide (HBr) emissions [1].[1][2]
References
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] Hazardous Waste Combustion.[1] Available at: [Link]]
Sigma-Aldrich. Safety Data Sheet: (R)-1-(4-Bromophenyl)ethylamine (Analogous Structure).[1][2] Accessed 2024.[1][5] Available at: ]">https://www.sigmaaldrich.com
PubChem. Compound Summary for Brominated Phenethylamines. National Library of Medicine.[1] Available at: ]">https://pubchem.ncbi.nlm.nih.gov
As a Senior Application Scientist, I must emphasize that this molecule is not a generic reagent. It possesses a structural "troika" of hazards:
Primary Amine Tail: High alkalinity (pH >11), causing immediate coagulative necrosis upon mucosal contact (eyes/lungs).
Lipophilic Core (Bromo + Isopropoxy): The halogen and ether groups significantly increase lipid solubility. Unlike simple ammonia, this molecule can penetrate the stratum corneum (outer skin layer) rapidly, carrying the caustic amine group into deep tissue and the bloodstream.
Phenethylamine Backbone: This structural motif is the scaffold for many neurotransmitters and psychotropic substances. Until specific toxicological data (LD50) confirms otherwise, you must handle this as a bioactive agent with potential CNS effects.
The PPE Firewall: Barrier Selection Logic
Standard laboratory PPE is insufficient for halogenated aromatic amines due to their high permeation rates. You must utilize a "Defense-in-Depth" approach.
PPE Specification Matrix
Component
Standard Requirement
Technical Justification (The "Why")
Hand Protection (Inner)
Laminate Film (e.g., Silver Shield® / 4H®)
Critical: Halogenated amines can permeate standard nitrile in <10 minutes. Laminate offers >480 min breakthrough time.
Hand Protection (Outer)
Nitrile (min 5 mil thickness)
Provides mechanical strength and dexterity, protecting the fragile laminate inner glove from tears.
Eye Protection
Unvented Chemical Goggles
Amine vapors are "moisture seeking" (lacrimators). Safety glasses allow vapor bypass; goggles provide a hermetic seal.
Face Protection
8-inch Polycarbonate Face Shield
Required during transfer/synthesis to prevent neck/chin burns from splashes (the "gap" between goggles and lab coat).
Respiratory
Fume Hood (Primary)
Engineering controls are non-negotiable.
Respiratory (Backup)
Full-face Respirator w/ ABEK-P3
Only if hood failure occurs. Type K (Ammonia/Amine) filter is specific for this base; Type A covers the organic moiety.
Body Defense
Tyvek® or Poly-coated Apron
Cotton lab coats absorb amines, holding the caustic agent against the skin. A disposable, impermeable apron is required.
Visualization: PPE Decision Logic
The following decision tree illustrates the selection process based on the physical state and quantity of the compound.
Figure 1: PPE Selection Logic based on physical state and operational scale. Note that "Level 2" is the recommended default for this specific halogenated amine.
Operational Protocol: Handling & Transfer
Core Directive: Isolate the worker from the chemical, not just the chemical from the room.
Phase 1: Preparation (The "Cold" Zone)
Glove Layering: Don Laminate gloves first. Smooth out wrinkles. Don Nitrile gloves over them. Verify dexterity.
Neutralizer Prep: Prepare a beaker of 5% Citric Acid or Dilute Acetic Acid .
Reasoning: Amines are bases.[1] Having a weak acid ready allows for immediate neutralization of minor drips, converting the volatile free base into a non-volatile, water-soluble salt.
Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood. Never weigh this compound on an open bench.
Phase 2: Active Handling (The "Hot" Zone)
Vapor Suppression: If the compound is a liquid, keep the container cold (4°C) until use to reduce vapor pressure.
Transfer Technique: Use positive displacement pipettes for liquids (prevents dripping). For solids, use disposable antistatic weigh boats.
The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the container) and the dominant hand as "clean" (touches the pipette/spatula). Never cross-contaminate.[1]
Phase 3: Decontamination & Doffing
Wipe Down: Before removing hands from the hood, wipe the outer nitrile gloves with a Kimwipe soaked in the 5% Citric Acid solution. This neutralizes surface residues.
Doffing Sequence:
Remove outer Nitrile gloves inside the hood and discard into Solid Hazardous Waste .
Inspect Laminate gloves.[2] If clean, they can be reused (protocol dependent); if unsure, discard.
Wash hands with soap and water immediately.[3] Do not use alcohol-based sanitizers immediately after handling; alcohol strips skin oils and can enhance absorption of any remaining traces.
Emergency Response & Spill Management
In the event of a release, speed and chemistry are your allies.
Spill Workflow Diagram
Figure 2: Sequential logic for managing amine spills. Neutralization is the critical chemical step.
Specific First Aid[4][5][6]
Eye Contact: Flush for minimum 30 minutes . Amines bind to proteins in the eye (saponification). 15 minutes is often insufficient.
Skin Contact: Flush with water, then wash with soap.[4][5][6] Do not use vinegar on skin burns (exothermic reaction heat can aggravate tissue damage). Use water only for the first pass.
Waste Disposal & Deactivation[1][4][8][9]
Regulatory compliance requires strict segregation due to the bromine atom.
Waste Stream
Classification
Protocol
Liquid Waste
Halogenated Organic
DO NOT mix with general organic solvents (acetone/methanol waste). The bromine content requires specific high-temperature incineration to prevent dioxin formation. Label clearly: "Contains Halogenated Amines."
Solid Waste
Hazardous Debris
Contaminated gloves, weigh boats, and paper towels must be double-bagged in 4-mil polyethylene bags before placing in the waste drum.
Rinsate
Halogenated Aqueous
The first rinse of any glassware should be collected as halogenated waste, not poured down the drain.
Deactivation Solution for Glassware:
Soak contaminated glassware in a bath of 10% Hydrochloric Acid (HCl) . This converts the lipophilic free amine into the hydrophilic hydrochloride salt, which is much easier to clean and significantly less volatile.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[Link]
PubChem. (n.d.). Compound Summary: Phenethylamine Derivatives and Safety Data. National Library of Medicine. [Link]